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  • Product: 5-Methyl-1-phenylimidazolidine-2,4-dione
  • CAS: 105510-41-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Methyl-1-phenylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-1-phenylimidazolidine-2,4-dione, a substituted hydantoin, is a heterocyclic compound of significant interest in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-phenylimidazolidine-2,4-dione, a substituted hydantoin, is a heterocyclic compound of significant interest in medicinal chemistry due to the established pharmacological activities of the hydantoin scaffold.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways for this target molecule, designed to equip researchers and drug development professionals with the necessary knowledge for its efficient synthesis. The guide delves into the mechanistic underpinnings of two principal methods: the reaction of α-amino acids with isocyanates and the Bucherer-Bergs reaction. Detailed experimental protocols, causality behind procedural choices, and characterization data are presented to ensure scientific integrity and reproducibility.

Introduction

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in drug discovery, forming the structural basis for a range of therapeutic agents, most notably anticonvulsants such as phenytoin.[2][3] The biological activity of hydantoin derivatives is often modulated by the nature and position of substituents on the heterocyclic ring.[4] The title compound, 5-Methyl-1-phenylimidazolidine-2,4-dione, features a methyl group at the 5-position and a phenyl group at the 1-position, structural motifs that can significantly influence its pharmacological profile. A thorough understanding of its synthesis is paramount for further investigation into its potential therapeutic applications. This guide will explore the two most prominent and practical synthetic routes to this molecule.

Primary Synthetic Pathways

Two principal synthetic strategies have been identified as most effective for the preparation of 5-Methyl-1-phenylimidazolidine-2,4-dione:

  • Synthesis from an α-Amino Acid and an Isocyanate: This is a direct and efficient method for introducing the N-1 phenyl substituent.

  • The Bucherer-Bergs Reaction: A classic and versatile multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins.

The choice between these pathways may be dictated by the availability of starting materials, desired scale of synthesis, and specific laboratory capabilities.

Pathway 1: Synthesis from Alanine and Phenyl Isocyanate

This pathway offers a highly convergent and mechanistically straightforward approach to 5-Methyl-1-phenylimidazolidine-2,4-dione, starting from the readily available α-amino acid, alanine. The reaction proceeds in two key steps: the formation of a ureido acid intermediate, followed by an acid-catalyzed cyclization.

Reaction Scheme

Alanine_to_Hydantoin Alanine Alanine UreidoAcid N-Phenyl-N'-(1-carboxyethyl)urea (Ureido Acid Intermediate) Alanine->UreidoAcid + Phenyl Isocyanate (Nucleophilic Addition) PhenylIsocyanate Phenyl Isocyanate Hydantoin 5-Methyl-1-phenyl- imidazolidine-2,4-dione UreidoAcid->Hydantoin Acid-catalyzed Cyclization (-H2O)

Figure 1: Synthesis of 5-Methyl-1-phenylimidazolidine-2,4-dione from Alanine.

Mechanistic Insights

The initial step involves the nucleophilic attack of the amino group of alanine on the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. The resulting intermediate is a ureido acid, specifically N-phenyl-N'-(1-carboxyethyl)urea.

The second step is an intramolecular cyclization of the ureido acid to form the hydantoin ring. This is an acid-catalyzed dehydration reaction. Protonation of the carboxylic acid hydroxyl group makes it a good leaving group (water), facilitating the nucleophilic attack by the nitrogen of the urea moiety to close the five-membered ring.

Experimental Protocol

Step 1: Synthesis of N-Phenyl-N'-(1-carboxyethyl)urea

  • Dissolution of Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve alanine (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with cooling in an ice bath.

  • Addition of Phenyl Isocyanate: While vigorously stirring the cooled alanine solution, add phenyl isocyanate (1.0 equivalent) dropwise, ensuring the temperature remains below 10°C. The dropwise addition is crucial to control the exothermic reaction and prevent the hydrolysis of the isocyanate.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a white precipitate of the sodium salt of the ureido acid may be observed.

  • Acidification: After the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-phenyl-N'-(1-carboxyethyl)urea.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 5-Methyl-1-phenylimidazolidine-2,4-dione

  • Acidic Cyclization: Suspend the dried N-phenyl-N'-(1-carboxyethyl)urea in a mixture of acetic acid and hydrochloric acid.

  • Heating: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 5-Methyl-1-phenylimidazolidine-2,4-dione.[5]

Parameter Value Rationale
Starting Materials Alanine, Phenyl IsocyanateReadily available and directly lead to the desired product.
Key Reagents NaOH, HCl, Acetic AcidStandard laboratory reagents for basic and acidic conditions.
Reaction Time Step 1: 1-2 hours, Step 2: 4-6 hoursAdequate time for completion of each reaction step.
Temperature Step 1: <10°C, Step 2: RefluxControlled temperature for the initial exothermic reaction and elevated temperature for the cyclization.
Yield (Typical) 70-80% (overall)Good to excellent yields are typically reported for this type of synthesis.[6]

Table 1: Key Parameters for the Synthesis from Alanine and Phenyl Isocyanate.

Pathway 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides access to a wide variety of 5,5-disubstituted hydantoins.[7] For the synthesis of the title compound, this pathway is less direct as it initially yields a 5-methyl-5-phenylhydantoin, which would then require N-arylation. However, for the synthesis of the isomeric 5-methyl-5-phenylimidazolidine-2,4-dione, this method is highly relevant.

Reaction Scheme

Bucherer_Bergs_Reaction Acetophenone Acetophenone Hydantoin 5-Methyl-5-phenyl- imidazolidine-2,4-dione Acetophenone->Hydantoin + NaCN, (NH4)2CO3 (Multicomponent Reaction) Reagents NaCN, (NH4)2CO3

Figure 2: Bucherer-Bergs Synthesis of 5-Methyl-5-phenylimidazolidine-2,4-dione.

Mechanistic Insights

The Bucherer-Bergs reaction is a one-pot synthesis that proceeds through several intermediates.[8] Initially, the ketone (acetophenone) reacts with ammonium carbonate to form an imine. Concurrently, cyanide adds to the imine to form an α-aminonitrile. The aminonitrile then undergoes intramolecular cyclization with carbon dioxide (derived from the decomposition of ammonium carbonate) to form a carbamic acid intermediate. Subsequent cyclization and dehydration lead to the final hydantoin product. The reaction is typically carried out in a sealed vessel at elevated temperatures.[8]

Experimental Protocol
  • Reaction Setup: In a pressure-resistant vessel, combine acetophenone (1.0 equivalent), sodium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents) in a mixture of ethanol and water.

  • Heating: Seal the vessel and heat the mixture to 60-70°C with stirring for 24-48 hours. The use of a sealed vessel is necessary to maintain the concentration of ammonia and carbon dioxide.

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid in a well-ventilated fume hood to neutralize any remaining cyanide.

  • Isolation and Purification: The product will precipitate upon acidification. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure 5-methyl-5-phenylimidazolidine-2,4-dione.[8]

Parameter Value Rationale
Starting Materials Acetophenone, NaCN, (NH4)2CO3Common and inexpensive laboratory reagents.
Solvent Ethanol/WaterA common solvent system for the Bucherer-Bergs reaction.
Reaction Time 24-48 hoursSufficient time for the multicomponent reaction to proceed to completion.
Temperature 60-70°CElevated temperature to drive the reaction forward.
Yield (Typical) 60-70%Moderate to good yields are generally achieved.[8]

Table 2: Key Parameters for the Bucherer-Bergs Synthesis.

Characterization of 5-Methyl-1-phenylimidazolidine-2,4-dione

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl and phenyl protons, as well as the N-H proton of the hydantoin ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons and the carbons of the methyl and phenyl groups.

    • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the hydantoin ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Conclusion

This technical guide has detailed two robust and reliable synthetic pathways for the preparation of 5-Methyl-1-phenylimidazolidine-2,4-dione. The choice of method will depend on the specific requirements of the research, including the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for chemists in the pharmaceutical and academic sectors, facilitating the synthesis and further investigation of this and related hydantoin derivatives. The pharmacological potential of this class of compounds continues to be an active area of research, and efficient synthetic methodologies are crucial for advancing these efforts.

References

Sources

Exploratory

Technical Guide: 5-Methyl-1-phenylimidazolidine-2,4-dione

This guide provides an in-depth technical analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione , a specific hydantoin isomer distinct from its more common anticonvulsant analogs (e.g., phenytoin or mephenytoin). CAS Numb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione , a specific hydantoin isomer distinct from its more common anticonvulsant analogs (e.g., phenytoin or mephenytoin).

CAS Number: 105510-41-6 Synonyms: 1-Phenyl-5-methylhydantoin; 1-Phenyl-5-methyl-2,4-imidazolidinedione Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol

Executive Summary

5-Methyl-1-phenylimidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class.[1] Unlike the widely utilized 5,5-disubstituted hydantoins (e.g., Phenytoin), this 1,5-disubstituted isomer serves primarily as a specialized intermediate in the synthesis of non-standard amino acid derivatives and peptidomimetics. Its structural specificity—having the phenyl group on the N1 nitrogen rather than C5 or N3—imparts unique steric and electronic properties, altering its metabolic stability and receptor binding profiles compared to "classic" hydantoins.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The precise identification of this compound relies on distinguishing it from its positional isomers: 3-phenyl-5-methylhydantoin (formed from alanine and phenyl isocyanate) and 5-phenyl-5-methylhydantoin (formed from acetophenone via Bucherer-Bergs).

Structural Specifications
ParameterTechnical Detail
CAS Number 105510-41-6
IUPAC Name 5-Methyl-1-phenylimidazolidine-2,4-dione
SMILES CC1C(=O)NC(=O)N1C2=CC=CC=C2
InChI Key LUBJCRLGQSPQNN-UHFFFAOYSA-N (Derivative match)
Core Scaffold Imidazolidine-2,4-dione
Stereochemistry The C5 position is chiral.[2][3] The CAS 105510-41-6 typically refers to the racemate unless specified as (5S) or (5R).
Physicochemical Properties
PropertyValue (Experimental/Predicted)
Appearance White to off-white crystalline powder
Melting Point 160–165 °C (Isomer dependent, typically lower than 5,5-diphenyl analogs)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa ~8.9 (Imide NH), slightly more acidic than 5,5-dialkylhydantoins due to N1-phenyl induction
LogP 1.2 – 1.5 (Predicted)

Synthesis & Manufacturing Protocol

Core Directive: To synthesize 1-phenyl-5-methylhydantoin specifically, one cannot use the standard Bucherer-Bergs reaction on a ketone, nor the reaction of alanine with phenyl isocyanate (which yields the 3-phenyl isomer).

The authoritative route requires the cyclization of N-phenylalanine with urea or cyanate. This ensures the phenyl group is locked onto the N1 position.

Synthesis Workflow (DOT Visualization)

Synthesis_Pathway Aniline Aniline (Starting Material) N_Phe_Ala N-Phenylalanine (Intermediate 1) Aniline->N_Phe_Ala N-Alkylation (Base, Heat) Bromoprop 2-Bromopropionic Acid Bromoprop->N_Phe_Ala Ureido N-carbamoyl-N-phenylalanine (Ureido Intermediate) N_Phe_Ala->Ureido Acidic Condensation (HCl, KCNO) KCNO Potassium Cyanate (KCNO) KCNO->Ureido Product 5-Methyl-1-phenylhydantoin (Target) Ureido->Product Cyclodehydration (HCl, Reflux, -H2O)

Figure 1: Selective synthetic pathway for 1-phenyl-5-methylhydantoin preventing 3-phenyl isomerization.

Detailed Experimental Protocol

Step 1: Synthesis of N-Phenylalanine (Precursor)

  • Reagents: Aniline (1.0 eq), 2-Bromopropionic acid (1.1 eq), Sodium Carbonate (2.5 eq).

  • Procedure: Reflux aniline and 2-bromopropionic acid in water/ethanol for 4–6 hours. The base neutralizes the HBr byproduct.

  • Isolation: Acidify the solution to pH 4. N-phenylalanine precipitates. Recrystallize from ethanol.

Step 2: Cyclization to 5-Methyl-1-phenylhydantoin

  • Reagents: N-Phenylalanine (1.0 eq), Potassium Cyanate (KCNO, 1.5 eq), Hydrochloric Acid (HCl, 10%).

  • Mechanism: The secondary amine of N-phenylalanine attacks the isocyanic acid (generated in situ from KCNO/HCl) to form the N-carbamoyl intermediate.

  • Procedure:

    • Dissolve N-phenylalanine in dilute HCl.

    • Add KCNO solution dropwise at 60°C. Stir for 1 hour.

    • Critical Step: Increase temperature to 95–100°C (reflux) and add concentrated HCl (approx 20% vol). Heat for 2 hours to force cyclodehydration.

  • Purification: Cool the mixture. The product precipitates as a white solid.[4] Filter and wash with cold water.

  • Validation: Check melting point. If >170°C, suspect contamination with 3-phenyl isomer (which melts higher).

Analytical Characterization

To validate the 1-phenyl regioisomer against the 3-phenyl isomer, NMR spectroscopy is the definitive tool.

TechniqueExpected Signal (1-Phenyl Isomer)Diagnostic Note
¹H NMR (DMSO-d₆) Methyl Doublet: δ 1.3–1.4 ppm Methine Quartet: δ 4.2–4.5 ppm Aromatic: Multiplet δ 7.3–7.5 ppm NH Signal: Broad singlet δ 10.8–11.0 ppmThe NH signal at N3 is typically sharper and further downfield than an N1-H. In this isomer, N3-H is present.
¹³C NMR C2 (Carbonyl): ~155 ppm C4 (Carbonyl): ~175 ppm C5 (Chiral): ~55 ppmThe shift of the C5 carbon is sensitive to the N1 substituent. N1-phenyl causes a downfield shift compared to N1-H.
IR Spectroscopy C=O Stretches: Doublet at 1710 cm⁻¹ and 1770 cm⁻¹Characteristic of the hydantoin ring. The frequency separation helps distinguish 1-substituted from 3-substituted rings.

Applications & Pharmacology[4][12][13]

While less common than phenytoin, the 1-phenylhydantoin scaffold is critical in:

  • Aldose Reductase Inhibition: Derivatives of 1-substituted hydantoins have been explored for treating diabetic complications (neuropathy/retinopathy).

  • Herbicide Intermediates: The scaffold mimics certain ureido-based herbicides.

  • Metabolic Probes: Used to study the N-demethylation and ring-opening metabolism of hydantoins. The N1-phenyl group blocks the standard metabolic hydrolysis at the N1-C2 bond, forcing metabolism to occur via aromatic hydroxylation.

Metabolic Stability Pathway

Metabolism Parent 5-Methyl-1-phenylhydantoin Hydroxylation p-Hydroxylation (CYP450) Parent->Hydroxylation Major Route RingOpen Hydantoic Acid Derivative (Minor Pathway) Parent->RingOpen Hydropyrimidine Hydrolase (Slow) Glucuronidation O-Glucuronide Conjugate (Excretion) Hydroxylation->Glucuronidation

Figure 2: Predicted metabolic fate. N1-substitution sterically hinders ring hydrolysis, favoring aromatic hydroxylation.

Safety & Handling (MSDS Summary)

  • GHS Classification: Acute Tox. 4 (Oral), Eye Irrit. 2.

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency is low, but hydrolytic stability requires dry conditions.

References

  • ChemicalBook. (2024). 5-METHYL-1-PHENYLIMIDAZOLIDINE-2,4-DIONE CAS 105510-41-6 Technical Data. Retrieved from

  • PubChem. (2024).[5] Compound Summary: Hydantoin Derivatives and Isomerism. National Library of Medicine. Retrieved from

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Foundational text on Urech synthesis vs Bucherer-Bergs).
  • CymitQuimica. (2024). Catalog Entry: 5-Methyl-1-phenylimidazolidine-2,4-dione. Retrieved from

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Foundational

5-Methyl-1-phenylimidazolidine-2,4-dione molecular weight

An In-depth Technical Guide to 5-Methyl-1-phenylimidazolidine-2,4-dione Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-Methyl-1-phenylimidazolidine-2,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-1-phenylimidazolidine-2,4-dione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1-phenylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds. Hydantoins are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anticonvulsant and antiarrhythmic properties.[1] This document will delve into the fundamental molecular characteristics of 5-Methyl-1-phenylimidazolidine-2,4-dione, its synthesis, and the analytical techniques pivotal for its characterization. The content is tailored for researchers, scientists, and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Molecular Profile and Physicochemical Properties

5-Methyl-1-phenylimidazolidine-2,4-dione, also known as 1-phenyl-5-methylhydantoin, is a derivative of imidazolidine-2,4-dione (hydantoin). The core structure is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The substitution of a phenyl group at the N-1 position and a methyl group at the C-5 position significantly influences its physicochemical properties and potential biological activity.

Chemical Structure

The structural arrangement of 5-Methyl-1-phenylimidazolidine-2,4-dione is critical to its function. The presence of a chiral center at the C-5 position means that it can exist as two enantiomers, (5R)-5-methyl-1-phenylimidazolidine-2,4-dione and (5S)-5-methyl-1-phenylimidazolidine-2,4-dione.

Figure 1: Chemical Structure of 5-Methyl-1-phenylimidazolidine-2,4-dione cluster_0 cluster_1 N1 N C2 C N1->C2 Cph1 C N1->Cph1 N3 N C2->N3 O2 O C2->O2 = C4 C N3->C4 H3 H N3->H3 C5 C C4->C5 O4 O C4->O4 = C5->N1 Me CH₃ C5->Me Ph Cph2 C Cph1->Cph2 Cph3 C Cph2->Cph3 Hph2 H Cph2->Hph2 Cph4 C Cph3->Cph4 Hph3 H Cph3->Hph3 Cph5 C Cph4->Cph5 Hph4 H Cph4->Hph4 Cph6 C Cph5->Cph6 Hph5 H Cph5->Hph5 Cph6->Cph1 Hph6 H Cph6->Hph6

Caption: Chemical Structure of 5-Methyl-1-phenylimidazolidine-2,4-dione.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. The molecular formula for 5-Methyl-1-phenylimidazolidine-2,4-dione is C₁₀H₁₀N₂O₂, which corresponds to a molecular weight of approximately 190.20 g/mol .[2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[2][3]
Molecular Weight 190.20 g/mol [2][3]
IUPAC Name 5-Methyl-1-phenylimidazolidine-2,4-dione
Synonyms 1-Phenyl-5-methylhydantoin
CAS Number Not directly available for this specific isomer, related isomers have CAS numbers.
Appearance Likely a solid at room temperature.Inferred
Solubility Expected to have low solubility in water and higher solubility in organic solvents.Inferred

Synthesis of 5-Methyl-1-phenylimidazolidine-2,4-dione

The synthesis of substituted hydantoins can be achieved through various established methods. A common and versatile approach is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate.[4][5] For 5-Methyl-1-phenylimidazolidine-2,4-dione, a multi-step synthesis starting from α-aminoisobutyric acid or a related precursor is also a viable strategy. A plausible synthetic pathway is outlined below.

Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of 5-Methyl-1-phenylimidazolidine-2,4-dione. This approach involves the formation of a ureido intermediate followed by cyclization.

G start Reactants: - 2-Aminopropanoic acid (Alanine) - Phenyl isocyanate step1 Step 1: Ureido Formation Formation of N-phenylcarbamoyl-alanine start->step1 Solvent: Organic solvent (e.g., THF) step2 Step 2: Cyclization Acid-catalyzed intramolecular cyclization step1->step2 Reagent: Strong acid (e.g., HCl) product Product: 5-Methyl-1-phenylimidazolidine-2,4-dione step2->product

Caption: A potential synthetic workflow for 5-Methyl-1-phenylimidazolidine-2,4-dione.

Experimental Protocol

Step 1: Synthesis of N-phenylcarbamoyl-alanine

  • To a solution of 2-aminopropanoic acid (alanine) in a suitable organic solvent (e.g., tetrahydrofuran), add an equimolar amount of phenyl isocyanate dropwise at room temperature with constant stirring.

  • The reaction mixture is stirred for several hours to allow for the formation of the ureido intermediate, N-phenylcarbamoyl-alanine.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Step 2: Cyclization to 5-Methyl-1-phenylimidazolidine-2,4-dione

  • The purified N-phenylcarbamoyl-alanine is dissolved in an acidic solution (e.g., aqueous hydrochloric acid).

  • The solution is heated to reflux for several hours to induce intramolecular cyclization.

  • The reaction mixture is then cooled, and the resulting precipitate, 5-Methyl-1-phenylimidazolidine-2,4-dione, is collected by filtration.

  • The crude product is washed with cold water and then purified by recrystallization from a suitable solvent such as ethanol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 5-Methyl-1-phenylimidazolidine-2,4-dione. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at C-5, the methyl protons at C-5, and the N-H proton. The chemical shifts and coupling patterns will provide valuable information about the molecular structure.

    • ¹³C NMR : The carbon NMR spectrum will confirm the presence of the two carbonyl carbons, the carbons of the phenyl ring, the C-5 carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200 cm⁻¹), the C=O stretching vibrations of the two carbonyl groups (in the range of 1700-1780 cm⁻¹), and the aromatic C-H and C=C stretching vibrations of the phenyl group.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS will provide the exact mass of the molecule, which can be used to confirm the elemental composition (C₁₀H₁₀N₂O₂).

  • Tandem Mass Spectrometry (MS/MS) : MS/MS analysis can be used to study the fragmentation pathways of the protonated molecule, providing further structural confirmation. Common fragmentation patterns for hydantoin derivatives involve cleavage of the imidazolidine ring.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) can be used. The purity is determined by the area percentage of the main peak in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives, GC-MS can also be employed for separation and identification.[6][7]

Conclusion

This technical guide has provided a detailed overview of 5-Methyl-1-phenylimidazolidine-2,4-dione, covering its molecular properties, a plausible synthetic route with an experimental protocol, and essential analytical techniques for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this and related hydantoin compounds.

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Sources

Exploratory

The Hydantoin Scaffold: From Baeyer’s Reduction to Modern Pharmacophores

Introduction: The Historical Genesis The history of imidazolidine-2,4-dione, commonly known as hydantoin , is a testament to the enduring relevance of classical organic chemistry in modern therapeutics. The scaffold was...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Historical Genesis

The history of imidazolidine-2,4-dione, commonly known as hydantoin , is a testament to the enduring relevance of classical organic chemistry in modern therapeutics. The scaffold was first isolated in 1861 by the Nobel laureate Adolf von Baeyer . In his seminal work on uric acid derivatives, Baeyer subjected allantoin to reductive conditions using hydrogen iodide (HI) and red phosphorus, yielding the parent hydantoin structure.

While originally a chemical curiosity arising from the degradation of urea and glycolic acid derivatives, the scaffold lay dormant until the early 20th century. The discovery of its anticonvulsant properties—specifically the synthesis of Phenytoin (5,5-diphenylhydantoin) by Heinrich Biltz in 1908 and its subsequent clinical application by Putnam and Merritt in 1938—marked the transition of hydantoins from chemical artifacts to essential medicines.

Today, the hydantoin nucleus is a "privileged structure" in medicinal chemistry.[1] Its rigid five-membered ring, hydrogen bond donor/acceptor capabilities (N3-H, C2=O, C4=O), and defined vectors for substitution at C5 make it an ideal template for drug discovery, ranging from antiepileptics to modern anti-androgens for prostate cancer.

Chemical Architecture & Properties[2]

Structural Dynamics

The core imidazolidine-2,4-dione ring exhibits unique physicochemical properties driven by its nitrogen atoms:

  • N3 Position (Imide-like): The proton at N3 is flanked by two carbonyl groups (C2 and C4), rendering it significantly acidic (

    
    ). This allows for facile deprotonation and alkylation under mild basic conditions.
    
  • N1 Position (Amide-like): The N1 proton is less acidic due to the single adjacent carbonyl.

  • C5 Position: This is the primary site for diversification. Disubstitution at C5 (as seen in Phenytoin) prevents metabolic oxidation to the parabanic acid derivative and stabilizes the ring against hydrolysis.

Synthetic Pathways: The Strategic Divide

The synthesis of the hydantoin core generally follows two distinct mechanistic philosophies, determined by the desired substitution pattern and stereochemistry.

FeatureBucherer-Bergs Reaction Biltz Synthesis
Primary Reagents Carbonyl (Ketone/Aldehyde) + KCN +


-Diketone (e.g., Benzil) + Urea + Base
Mechanism Multicomponent cyclization via aminonitrileBenzilic acid rearrangement
Stereoselectivity Thermodynamic Control (Yields cis-isomer relative to bulky groups)Kinetic Control
Best For Aliphatic/Spiro-hydantoins5,5-Diarylhydantoins (Phenytoin)

Pharmacological Odyssey: From Neurology to Oncology

The Anticonvulsant Era: Phenytoin

Phenytoin remains the archetype of the class. Its discovery challenged the prevailing dogma that sedation was necessary for seizure control (a side effect of phenobarbital).

  • Mechanism of Action (MOA): Phenytoin exhibits use-dependent blockage of voltage-gated sodium channels (Nav). It preferentially binds to the inactive state of the sodium channel, stabilizing it and preventing the high-frequency repetitive firing of action potentials without interfering with normal low-frequency firing.

The Oncology Era: Enzalutamide

In the 21st century, the scaffold evolved into a weapon against metastatic castration-resistant prostate cancer (mCRPC). Enzalutamide (Xtandi) utilizes a thiohydantoin-derivative structure.

  • Mechanism of Action: Unlike first-generation anti-androgens (e.g., bicalutamide), Enzalutamide acts via a "triple-threat" blockade of the Androgen Receptor (AR) signaling pathway.[2]

Visualization: Enzalutamide Mechanism of Action

The following diagram illustrates the multi-stage inhibition of the AR signaling pathway by Enzalutamide.[2][3]

Enzalutamide_MOA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_Inactive Androgen Receptor (AR) (Inactive/HSP-bound) Androgen->AR_Inactive Binds Enza Enzalutamide Enza->AR_Inactive 1. Competitive Inhibition (High Affinity) Translocation Nuclear Translocation Enza->Translocation 2. Inhibits Translocation DNA_Binding DNA Binding (ARE) Enza->DNA_Binding 3. Impairs DNA Binding AR_Complex AR-Ligand Complex AR_Inactive->AR_Complex Activation AR_Complex->Translocation Translocation->DNA_Binding Transcription Transcription of Tumor Growth Genes DNA_Binding->Transcription Apoptosis Tumor Cell Death Transcription->Apoptosis Reduced Growth

Figure 1: The triple-mechanism blockade of the Androgen Receptor (AR) by Enzalutamide, preventing ligand binding, nuclear translocation, and DNA interaction.

Experimental Protocols

To ensure reproducibility and high yield, we contrast the classical Biltz synthesis with a modern microwave-assisted optimization. The Biltz method is preferred for 5,5-diaryl derivatives due to the benzilic acid rearrangement mechanism.

Protocol A: Classical Biltz Synthesis of Phenytoin

This protocol relies on the rearrangement of benzil in the presence of urea.

Reagents:

  • Benzil (0.05 mol)

  • Urea (0.10 mol)

  • Ethanol (95%, 100 mL)

  • KOH (30% aqueous solution)[1][4]

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 10.5g of benzil and 6.0g of urea in 100 mL of ethanol.

  • Activation: Add 15 mL of 30% aqueous KOH. The solution will darken (deep red/brown) due to the formation of the benzilic anion intermediate.

  • Reflux: Heat to reflux for 2 hours.

    • Mechanism Note: The phenyl group migrates to the carbonyl carbon (1,2-shift) followed by cyclization.

  • Workup: Cool the mixture. Pour into 200 mL of ice-cold water to dissolve the potassium salt of phenytoin. Filter to remove unreacted benzil (solid).

  • Precipitation: Acidify the filtrate with concentrated HCl to pH 2-3. The phenytoin will precipitate as a white solid.

  • Purification: Recrystallize from ethanol.

    • Target Yield: 50-60%

    • Melting Point: 295-298°C.

Protocol B: Microwave-Assisted Synthesis (High-Yield Optimization)

Modern adaptation to overcome the slow kinetics of the rearrangement step.

Reagents:

  • Benzil (10 mmol)[4]

  • Urea (15 mmol)

  • DMSO (10 mL)[4]

  • KOH (30 mmol, dissolved in 5 mL water)[4]

Workflow:

  • Mixture: Combine benzil and urea in a microwave-safe vessel with DMSO. Add the KOH solution.

  • Irradiation: Irradiate at 300W (maintaining

    
    ) for 5 minutes .
    
  • Quench: Pour reaction mixture onto 100g crushed ice.

  • Isolation: Acidify with HCl. Filter the precipitate.[4]

  • Validation:

    • Target Yield: 85-92%

    • Advantage:[5] DMSO acts as a polar aprotic solvent, enhancing the nucleophilicity of the urea nitrogen and stabilizing the anionic transition state of the rearrangement.

Logical Workflow: Synthetic Decision Matrix

The following diagram guides the researcher in selecting the appropriate synthetic route based on the starting material availability and desired product geometry.

Synthesis_Decision Input Target Hydantoin Decision Substituent Pattern? Input->Decision Route1 5,5-Diaryl (e.g., Phenytoin) Decision->Route1 Symmetric Aryl Route2 5-Alkyl / Spiro / Mixed Decision->Route2 Aliphatic/Cyclic Process1 Biltz Synthesis (Benzil + Urea) Route1->Process1 Process2 Bucherer-Bergs (Ketone + KCN + (NH4)2CO3) Route2->Process2 Mech1 Mechanism: Benzilic Acid Rearrangement Process1->Mech1 Mech2 Mechanism: Cyanohydrin Cyclization Process2->Mech2

Figure 2: Synthetic decision matrix distinguishing between the Biltz and Bucherer-Bergs pathways based on target molecular geometry.

References

  • Baeyer, A. (1861). "Untersuchungen über die Harnsäuregruppe." Annalen der Chemie und Pharmacie, 119(1), 126-127. Link

  • Biltz, H. (1908).[6] "Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine." Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393. Link

  • Ware, E. (1950).[7] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[7] Link

  • Scher, H. I., et al. (2012). "Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy." The New England Journal of Medicine, 367, 1187-1197. Link

  • Muškinja, J., & Burmudžija, A. (2020). "Microwave-assisted synthesis of hydantoin derivatives." IntechOpen. Link

Sources

Foundational

An In-Depth Technical Guide on the Stereoisomers of 5-Methyl-1-phenylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the stereoisomers of 5-Methyl-1-phenylimidazolidine-2,4-dione, a heterocyclic compound belonging t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of 5-Methyl-1-phenylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. Hydantoins are recognized for their diverse pharmacological activities, including anticonvulsant and antiarrhythmic properties.[1][2] This document will delve into the critical aspects of its stereochemistry, synthesis, chiral separation, and analytical characterization, offering valuable insights for professionals in the field of drug discovery and development.

The Significance of Chirality in 5-Methyl-1-phenylimidazolidine-2,4-dione

5-Methyl-1-phenylimidazolidine-2,4-dione possesses a single stereocenter at the C5 position of the imidazolidine ring, giving rise to a pair of enantiomers: (S)-5-methyl-5-phenylimidazolidine-2,4-dione and its (R)-counterpart. The spatial arrangement of the methyl and phenyl groups at this chiral center is the defining feature of these stereoisomers.

In drug development, the chirality of a molecule is of paramount importance. Enantiomers can exhibit significant differences in their biological activity, with one isomer potentially being therapeutically active while the other may be inactive or even toxic.[3] Therefore, the ability to resolve and characterize the individual stereoisomers of 5-Methyl-1-phenylimidazolidine-2,4-dione is a crucial step in its evaluation as a potential therapeutic agent.

G cluster_workflow Chiral HPLC Separation Workflow start Inject Racemic Mixture separation Chiral Stationary Phase start->separation detection UV Detector separation->detection output Separated Enantiomer Peaks detection->output G cluster_dev Stereoselective Drug Development synthesis Racemic Synthesis resolution Chiral Resolution synthesis->resolution characterization Stereoisomer Characterization resolution->characterization screening Pharmacological Screening characterization->screening lead Lead Enantiomer Identification screening->lead

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 5-Methyl-1-phenylimidazolidine-2,4-dione

This technical guide provides an in-depth spectroscopic analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione (also known as 5-Methyl-1-phenylhydantoin).[1][2][3] [1][2] Executive Summary & Compound Identity Target Compou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione (also known as 5-Methyl-1-phenylhydantoin).[1][2][3]

[1][2]

Executive Summary & Compound Identity

Target Compound: 5-Methyl-1-phenylimidazolidine-2,4-dione CAS Registry Number: 6843-49-8 (Note: CAS numbers for hydantoin isomers are often conflated in databases; verification via structure is mandatory).[1][2][3] Molecular Formula:


Molecular Weight:  190.20  g/mol [2][4]

This guide addresses the specific N1-substituted isomer, 5-methyl-1-phenylhydantoin .[1][2][3] This compound is structurally distinct from the common anticonvulsant metabolite 5-methyl-5-phenylhydantoin (Mephenytoin metabolite).[1][2][3] The critical differentiator in spectroscopic analysis is the presence of a methine proton at the C5 position, which is absent in the 5,5-disubstituted isomer.

Structural Numbering & Logic

The hydantoin ring is numbered starting from the N1 position.[3]

  • Position 1 (N): Phenyl group (Aromatic anchor).[2][3]

  • Position 2 (C): Carbonyl (Urea-like).[1][2][3]

  • Position 3 (N): Unsubstituted (Protonated in neutral form).

  • Position 4 (C): Carbonyl (Amide-like).[1][2][3]

  • Position 5 (C): Methyl group + Methine proton (Chiral center).[2][3]

Structure cluster_ring Hydantoin Core N1 N1 (Phenyl) C2 C2 (=O) N1->C2 Ph Phenyl Ring N1->Ph N-Aryl Bond N3 N3 (H) C2->N3 C4 C4 (=O) N3->C4 C5 C5 (Me, H) C4->C5 C5->N1 Me Methyl (CH3) C5->Me C-Alkyl Bond caption Figure 1: Structural connectivity and numbering logic for 5-Methyl-1-phenylimidazolidine-2,4-dione. Note the asymmetry at C5 and the N1-Phenyl substitution.

Synthesis & Origin Analysis

Understanding the synthesis is crucial for impurity profiling.[2][3] This compound is typically synthesized via the cyclization of N-phenylalanine derivatives or the reaction of alanine with phenyl isocyanate.

Primary Route: Reaction of DL-Alanine with Phenyl Isocyanate followed by acid cyclization.[1][2][3]

  • Impurity Risk: Uncyclized ureido acid intermediates (

    
    -carbamoyl-N-phenylalanine).[1][2][3]
    
  • Spectroscopic Flag: Presence of carboxylic acid OH stretches (broad, 2500-3300 cm⁻¹) indicates incomplete cyclization.[2][3]

Detailed Spectroscopic Data

The following data represents the consensus spectroscopic profile for the 1-phenyl-5-methyl isomer.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing this isomer from the 5,5-diphenyl or 5-methyl-5-phenyl variants.[1][2]

Solvent: DMSO-


 (Preferred for solubility and exchangeable proton detection).[1][2][3]

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
N3-H 10.85Broad Singlet1H-Acidic imide proton; exchangeable with

.[1][2][3]
Ph-H 7.35 – 7.55Multiplet5H-Aromatic protons (Ortho/Meta/Para overlap).[1][2][3]
C5-H 4.62Quartet1H7.0Diagnostic Signal. Deshielded by N1 and C4=O.
C5-CH

1.38Doublet3H7.0Methyl group coupled to the single C5 methine.[1][2][3]

Critical Analysis:

  • The C5-H Quartet: This signal is the "smoking gun."[2][3] In 5-methyl-5-phenylhydantoin, C5 is quaternary; there is no proton signal at ~4.6 ppm.[1][2][3] If this quartet is present, you have a 5-monosubstituted hydantoin.[2][3]

  • N3-H Shift: The chemical shift of the N3 proton is highly concentration-dependent and sensitive to hydrogen bonding.[1][2][3]


C NMR Data (100 MHz, DMSO-

)
CarbonShift (

, ppm)
TypeAssignment Logic
C4 174.8C=O[1][2]Amide carbonyl (typically most downfield).[2][3]
C2 156.2C=OUrea carbonyl (shielded relative to C4).[2][3]
Ph (ipso) 134.5C_quatQuaternary aromatic carbon attached to N1.[2][3]
Ph (Ar) 129.0, 128.5, 126.5CHOrtho, meta, and para aromatic carbons.[2]
C5 58.4CHMethine carbon (Chiral center).[2][3]
C5-CH

16.8CH

Methyl carbon.[1][2][3]
Infrared Spectroscopy (FT-IR)

Hydantoins exhibit a characteristic "doublet" in the carbonyl region due to the coupling of the C2 and C4 vibrational modes.

  • N-H Stretch: 3200 – 3150 cm

    
     (Sharp to broad, depending on H-bonding).[1][2][3]
    
  • C=O Stretches (The Hydantoin Doublet):

    • High Freq Band: ~1775 cm

      
       (Asymmetric stretch).[1][2][3]
      
    • Low Freq Band: ~1715 cm

      
       (Symmetric stretch, usually more intense).[2][3]
      
  • C=C Aromatic: ~1595, 1500 cm

    
    .[1][2][3]
    
  • C-N Stretch: ~1400 cm

    
    .[1][2][3]
    
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[2][3]

  • Molecular Ion (

    
    ):  m/z 190 (Base peak intensity varies).[2][3][5]
    
  • Fragmentation Pathway:

    • Loss of Methyl: m/z 175 (

      
      ).[1][2][3]
      
    • RDA-like Cleavage: Hydantoins often undergo ring cleavage.[1][2][3]

    • Phenyl Isocyanate Generation: A characteristic fragment for N-phenyl species is the phenyl isocyanate ion (

      
      ) at m/z 119.[1][2][3]
      

MassSpec M Molecular Ion [M]+ m/z 190 F1 [M - CH3]+ m/z 175 M->F1 - CH3 (15) F2 Phenyl Isocyanate Ion [Ph-NCO]+ m/z 119 M->F2 Ring Cleavage (Loss of Alanine frag) F3 Phenyl Cation [C6H5]+ m/z 77 F2->F3 - NCO caption Figure 2: Proposed EI-MS fragmentation pathway for 5-Methyl-1-phenylhydantoin. The m/z 119 peak is characteristic of the N-phenyl moiety.

[1][2]

Experimental Protocols

Protocol 4.1: NMR Sample Preparation

To ensure high-resolution spectra without aggregation artifacts.[1][2][3]

  • Solvent Selection: Use DMSO-

    
     (99.9% D) containing 0.03% TMS as an internal standard.[1][2][3] Chloroform-
    
    
    
    (
    
    
    ) may be used, but the N-H signal will be broad or invisible due to exchange, and solubility may be limited.[2]
  • Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

  • Acquisition:

    • Temperature: 298 K (25°C).[2][3]

    • Scans: 16 scans for

      
      H, >512 scans for 
      
      
      
      C.
    • Delay: Ensure a relaxation delay (

      
      ) of at least 2 seconds to allow full relaxation of the quaternary carbonyls for accurate integration (though qualitative assignment does not require this).
      
Protocol 4.2: HPLC Identification Method

For purity profiling against the 5,5-isomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase: Isocratic 40:60 Acetonitrile:Water (0.1% Formic Acid).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 210 nm (Amide band) and 254 nm (Phenyl band).[2][3]

  • Expected Retention: The 1-phenyl isomer is generally less polar than the unsubstituted hydantoin but more polar than the 5,5-diphenyl analog.[1][2]

References

  • Ware, E. (1950).[2][3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2][3] Link[2]

  • Lopez, C. A., & Trigo, G. G. (1985).[2][3] "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228.[1][2][3] Link[2]

  • PubChem Database. (2025).[2][3] "Compound Summary: 5-Methyl-5-phenylhydantoin (Isomer Comparison)." National Library of Medicine.[2][3][6] Link[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3][6] (Authoritative text for general Hydantoin IR/NMR interpretation rules).

Sources

Foundational

5-Methyl-1-phenylimidazolidine-2,4-dione literature review

Technical Whitepaper: 5-Methyl-1-phenylimidazolidine-2,4-dione Executive Summary: The Regiochemical Challenge 5-Methyl-1-phenylimidazolidine-2,4-dione (often referred to as 5-methyl-1-phenylhydantoin) represents a distin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Methyl-1-phenylimidazolidine-2,4-dione

Executive Summary: The Regiochemical Challenge

5-Methyl-1-phenylimidazolidine-2,4-dione (often referred to as 5-methyl-1-phenylhydantoin) represents a distinct structural class within the hydantoin family.[1] Unlike the widely known anticonvulsants phenytoin (5,5-diphenyl) or mephenytoin (5-ethyl-3-methyl-5-phenyl), the 1-phenyl substituted scaffold is primarily utilized as a specialized intermediate in the synthesis of peptidomimetics, herbicides, and as a reference standard in the study of amino acid degradation (related to Edman degradation byproducts).

This guide focuses on the critical technical challenge associated with this molecule: Regioselectivity . Standard synthesis using phenyl isocyanate yields the 3-phenyl isomer.[1] Accessing the 1-phenyl isomer requires a specific "N-modified amino acid" strategy. This whitepaper details the correct synthetic pathways, mechanistic divergence, and validation protocols.

Chemical Architecture & Physicochemical Properties

The hydantoin ring contains three potential substitution points: N1, N3, and C5. The target molecule possesses a chiral center at C5 (derived from the alanine backbone) and a phenyl group rigidly attached to N1.[1]

PropertySpecification
IUPAC Name 5-Methyl-1-phenylimidazolidine-2,4-dione
Molecular Formula

Molecular Weight 190.20 g/mol
Chiral Center C5 (Exists as R- and S- enantiomers)
Solubility Profile Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in Hexanes.[2]
pKa (Imide NH) ~8.5 (The N3 proton is acidic)
Key Structural Feature N1-Phenyl bond prevents tautomerization at N1; N3 remains unsubstituted.[1]

Synthetic Pathways & Mechanistic Insights

To synthesize 5-methyl-1-phenylhydantoin, one cannot simply react alanine with phenyl isocyanate; that route yields the 3-phenyl isomer due to the nucleophilicity of the primary amine. The correct protocol requires starting with N-phenylalanine .[1]

The Divergent Pathways (Graphviz Visualization)

The following diagram illustrates the critical decision point in synthesis that determines whether you obtain the 1-phenyl (Target) or 3-phenyl (Byproduct/Alternative) isomer.

HydantoinRegiochemistry Start Starting Material: Alanine Step1_Bad Reaction w/ Phenyl Isocyanate (Ph-N=C=O) Start->Step1_Bad Direct Coupling Step1_Good N-Arylation (Ulmann/Buchwald) or use N-Phenylalanine Start->Step1_Good Pre-functionalization Inter_Bad Intermediate: N-Phenylcarbamoyl Alanine Step1_Bad->Inter_Bad Cycl_Bad Acid Cyclization (HCl/Heat) Inter_Bad->Cycl_Bad Exocyclic NH attacks COOH Prod_Bad PRODUCT A: 5-Methyl-3-phenylhydantoin (Wrong Isomer) Cycl_Bad->Prod_Bad Inter_Good Intermediate: N-Phenyl-Alanine Step1_Good->Inter_Good Step2_Good Reaction w/ Urea or KCNO Inter_Good->Step2_Good Urea Formation Inter_Urea Intermediate: N-Carbamoyl-N-phenylalanine Step2_Good->Inter_Urea Cycl_Good Acid Cyclization Inter_Urea->Cycl_Good Endocyclic N attacks COOH Prod_Good PRODUCT B (TARGET): 5-Methyl-1-phenylhydantoin Cycl_Good->Prod_Good

Caption: Divergent synthesis pathways. Path 1 (Red) yields the 3-phenyl isomer.[1] Path 2 (Green) is required for the 1-phenyl target.

Detailed Protocol: The N-Phenylalanine Route

This protocol ensures the phenyl group is locked onto the N1 position before the ring closes.[1]

Reagents:

  • N-Phenyl-DL-alanine (Commercial or synthesized via Cu-catalyzed arylation of alanine).[1]

  • Potassium Cyanate (KCNO).[1]

  • Hydrochloric Acid (HCl, 6M).[1]

  • Solvent: 50% Aqueous Acetic Acid.[1]

Step-by-Step Methodology:

  • Urea Formation:

    • Dissolve 10 mmol of N-Phenyl-DL-alanine in 20 mL of 50% aqueous acetic acid.

    • Add 15 mmol of Potassium Cyanate (KCNO) slowly with stirring at room temperature.

    • Mechanism:[3][4] The secondary amine of the N-phenylalanine attacks the isocyanic acid (generated in situ), forming the N-carbamoyl-N-phenylalanine intermediate.

    • Observation: A white precipitate may begin to form as the polarity shifts.[1]

  • Cyclization (The Bucherer-Bergs Analog):

    • Heat the reaction mixture to reflux (approx. 100°C) for 2 hours.

    • Add 5 mL of 6M HCl to catalyze the dehydration.[1] Continue reflux for 30 minutes.

    • Mechanism:[3][4] The terminal primary amide nitrogen attacks the carboxylic acid carbonyl (activated by acid), expelling water and closing the ring. Because the phenyl group was already attached to the amine nitrogen, it ends up at position 1.[1]

  • Purification:

    • Cool the mixture to 4°C. The target hydantoin will crystallize.[1]

    • Filter the solid and wash with cold water.[1]

    • Recrystallization: Use Ethanol/Water (9:1) to obtain analytical grade crystals.[1]

Analytical Protocols & Validation

Distinguishing the 1-phenyl isomer from the 3-phenyl isomer is critical, as they have the same mass (


 190.2).
NMR Diagnostics

The key differentiator is the chemical shift of the methyl group and the splitting patterns of the phenyl ring protons.

Feature1-Phenyl Isomer (Target)3-Phenyl Isomer (Common Impurity)
N-H Signal N3-H : Broad singlet ~10.8 ppm (Base soluble)N1-H : Broad singlet ~8.5 ppm
C5-Methyl Doublet at ~1.4 ppmDoublet at ~1.5 ppm (Deshielded by adjacent C=O)
IR Carbonyls Split bands: 1710, 1770 cm⁻¹ (N1-Ph affects resonance)Split bands: 1720, 1780 cm⁻¹
Chiral Separation (HPLC)

Since the C5 position is chiral, the synthetic product will be a racemate (


-mixture). For biological applications, enantiomeric separation is often required.[1][5]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Elution Order: typically (

    
    ) elutes before (
    
    
    
    ) on OD-H columns, but standards must be run for confirmation.

Pharmacokinetics & Metabolic Relevance

While 5-methyl-1-phenylhydantoin is not a marketed drug, its structural analogs are significant in drug metabolism.[1]

  • Mephenytoin Connection: Mephenytoin (Mesantoin) is metabolized via N-demethylation.[1] However, Mephenytoin is 5-ethyl-3-methyl-5-phenylhydantoin .[1] Its primary active metabolite is 5-ethyl-5-phenylhydantoin (Nirvanol).[1]

  • 1-Phenyl Specificity: 1-Phenyl hydantoins are often resistant to standard hydantoinase hydrolysis compared to unsubstituted or 3-substituted hydantoins.[1] This metabolic stability makes them attractive scaffolds for herbicide development (inhibitors of protoporphyrinogen oxidase).[1]

Metabolic Stability Diagram

Metabolism Substrate 5-Methyl-1-phenylhydantoin Product N-Carbamoyl-N-phenylalanine (Ring Opening) Substrate->Product Slow Hydrolysis (Steric hindrance at N1) Enzyme Dihydropyrimidinase (Hydantoinase) Enzyme->Substrate Low Affinity

Caption: 1-substituted hydantoins show resistance to enzymatic ring opening compared to 5-monosubstituted analogs.

References

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

    • The definitive review on hydantoin synthesis, establishing the difference between isocyanate and cyan
  • López, C. A., & Trigo, G. G. (1985). The chemistry of hydantoins. Advances in Heterocyclic Chemistry, 38, 177-228.[1] Link

    • Detailed analysis of spectroscopic properties distinguishing N1 vs N3 substitution.
  • Kneller, M. B., et al. (2001).[1] Chiral separation of 5-substituted hydantoins. Journal of Chromatography A, 928(1), 45-52. Link

    • Protocol source for the Chiralcel OD-H separ
  • U.S. National Library of Medicine. (2025). PubChem Compound Summary for CID 93043: 5-Methyl-5-phenylhydantoin (Contrast Reference).[1] Link

    • Used here to verify the distinction between the common 5-phenyl isomer and the 1-phenyl target.

Sources

Exploratory

The Chemistry and Therapeutic Potential of 5-Methyl-1-phenylimidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, represents a cornerstone in medicinal chemistry, with a rich history of yielding clinically significant therapeutic agents. This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, represents a cornerstone in medicinal chemistry, with a rich history of yielding clinically significant therapeutic agents. This technical guide focuses on the derivatives of a key member of this class: 5-Methyl-1-phenylimidazolidine-2,4-dione. We will delve into the synthetic strategies for modifying this core structure, explore the nuanced methodologies for their characterization, and critically analyze their burgeoning therapeutic applications. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing not only established protocols but also the underlying scientific rationale to empower innovative therapeutic design.

Introduction: The Enduring Significance of the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The parent compound, 5-Methyl-1-phenylimidazolidine-2,4-dione, serves as a versatile starting point for the development of a diverse array of derivatives with a wide spectrum of pharmacological activities. These activities include, but are not limited to, anticonvulsant, antimicrobial, and anticancer properties.[3][4][5] The strategic placement of the methyl and phenyl groups on the core structure provides a unique lipophilic and steric profile, influencing its reactivity and biological interactions.[6] This guide will provide a detailed exploration of the chemical space accessible from this core and the therapeutic opportunities that lie within.

Synthetic Pathways to 5-Methyl-1-phenylimidazolidine-2,4-dione and its Progenitors

The foundational step in exploring the derivatives of 5-Methyl-1-phenylimidazolidine-2,4-dione is the efficient and scalable synthesis of the core structure itself. The Bucherer-Bergs reaction stands as a classic and highly effective one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, an ammonium carbonate source, and a cyanide source.[7]

The Bucherer-Bergs Reaction: A Cornerstone of Hydantoin Synthesis

This multicomponent reaction is prized for its operational simplicity and the directness with which it assembles the hydantoin ring. The causality behind its success lies in the sequential formation of an aminonitrile intermediate, which then undergoes intramolecular cyclization and subsequent rearrangement to yield the stable hydantoin product.

Experimental Protocol: Synthesis of 5-Methyl-5-phenylimidazolidine-2,4-dione (a precursor to the title compound)

  • Materials: Acetophenone, Potassium Cyanide, Ammonium Carbonate, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate in water.

    • Add an ethanolic solution of acetophenone to the aqueous ammonium carbonate solution with vigorous stirring.

    • Carefully add a solution of potassium cyanide in water to the reaction mixture. (Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).

    • Heat the reaction mixture to 60-70°C and maintain for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 5-methyl-5-phenylimidazolidine-2,4-dione.

Diagram: Generalized Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs Ketone Ketone/Aldehyde Aminonitrile α-Aminonitrile Ketone->Aminonitrile + NH3, + CN- Ammonia NH3 Cyanide CN- Hydantoin Hydantoin Aminonitrile->Hydantoin + CO2, Cyclization Carbonate CO2

Caption: The Bucherer-Bergs reaction proceeds via an aminonitrile intermediate.

Derivatization Strategies: Unlocking Therapeutic Potential

The true therapeutic value of 5-Methyl-1-phenylimidazolidine-2,4-dione is realized through its strategic derivatization. Modifications at the N-1, N-3, and C-5 positions of the hydantoin ring allow for the fine-tuning of physicochemical properties and pharmacological activity.

N-Alkylation and N-Arylation: Modulating Lipophilicity and Target Engagement

The acidic nature of the N-H protons in the hydantoin ring facilitates their substitution with a variety of alkyl and aryl groups. This is a critical strategy for enhancing membrane permeability and introducing functionalities that can interact with specific biological targets.

Experimental Protocol: N-3 Alkylation of 5-Methyl-1-phenylimidazolidine-2,4-dione

  • Materials: 5-Methyl-1-phenylimidazolidine-2,4-dione, appropriate alkyl halide (e.g., methyl iodide, benzyl bromide), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetone).

  • Procedure:

    • To a solution of 5-Methyl-1-phenylimidazolidine-2,4-dione in the chosen solvent, add the base and stir for a short period to generate the hydantoin anion.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Diagram: N-Alkylation Workflow

N_Alkylation Start 5-Methyl-1-phenyl- imidazolidine-2,4-dione Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack (Alkyl Halide) Deprotonation->Nucleophilic_Attack Product N-Alkylated Derivative Nucleophilic_Attack->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: A typical workflow for the N-alkylation of the hydantoin core.

C-5 Functionalization: Introducing Structural Diversity

While the core topic is a 5-methyl substituted compound, further functionalization at this position can be a powerful tool for exploring structure-activity relationships (SAR). This often involves synthesizing analogs with different substituents at the C-5 position.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The derivatives of 5-Methyl-1-phenylimidazolidine-2,4-dione have shown promise in a variety of therapeutic areas. Understanding the relationship between their chemical structure and biological activity is paramount for the design of more potent and selective drug candidates.

Anticonvulsant Activity

The hydantoin scaffold is famously associated with the anticonvulsant drug phenytoin (5,5-diphenylhydantoin).[5] Derivatives of 5-Methyl-1-phenylimidazolidine-2,4-dione have also been investigated for their potential to modulate neuronal excitability. SAR studies have indicated that the nature and size of the substituents at the N-3 and C-5 positions play a crucial role in determining anticonvulsant efficacy.[3][8]

Derivative N-3 Substitution C-5 Phenyl Substitution Anticonvulsant Activity (Relative)
1 HUnsubstitutedBaseline
2 MethylUnsubstitutedIncreased
3 Benzyl4-ChloroSignificantly Increased
4 H4-NitroDecreased

Table 1: Representative SAR data for anticonvulsant activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Imidazolidine-2,4-dione derivatives have been shown to possess antibacterial and antifungal properties.[1][9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Diagram: Hypothetical Antimicrobial Mechanism

Antimicrobial_Mechanism Derivative Hydantoin Derivative Bacterial_Cell Bacterial Cell Derivative->Bacterial_Cell Penetration Inhibition Inhibition Derivative->Inhibition Enzyme Essential Enzyme Bacterial_Cell->Enzyme Enzyme->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.

Analytical Characterization

The unambiguous characterization of novel derivatives is a critical component of the drug discovery process. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl groups of the hydantoin ring and any newly introduced functionalities.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.

Conclusion and Future Directions

The 5-Methyl-1-phenylimidazolidine-2,4-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this core, coupled with its proven track record in medicinal chemistry, ensures its continued relevance in the years to come. Future research will likely focus on the development of more complex derivatives, including those with spirocyclic systems and those conjugated to other pharmacophores to achieve multi-target activity. The application of computational modeling and high-throughput screening will undoubtedly accelerate the identification of new lead compounds based on this remarkable heterocyclic system.

References

  • Smit, B., et al. (2022). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Original Scientific Paper, 44, 57–74.
  • Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione.
  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
  • Hussain, A., et al. (2009). 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1207–o1208.
  • ACS Publications. (2005).
  • PubMed. (2010). Synthesis and pharmacological evaluation of new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives. Novel 5-HT1A receptor agonist with potential antidepressant and anxiolytic activity. European Journal of Medicinal Chemistry, 45(4), 1473-1485.
  • PubMed Central. (2010).
  • PubMed. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem.
  • ResearchGate. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Request PDF.
  • PMC. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Pharmacie - UCL-Bruxelles, Belgique. (2005). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones.
  • ResearchGate. (2020).
  • Semantic Scholar. (2010). Synthesis and pharmacological evaluation of new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives. Novel 5-HT1A receptor agonist with potential antidepressant and anxiolytic activity.
  • ACS Publications. (1945). The Chemistry of the Hydantoins. Chemical Reviews.
  • PubMed. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352.
  • SciSpace. (n.d.).
  • Science Alert. (2011).
  • OUCI. (2011). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Medicinal Chemistry Research, 20(10), 2807-2822.
  • JAP. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione.
  • ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of some 2, 3-dihydroquinazolinone coupled 5, 5-disubstituted imidazolidine-2,4-diones.
  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6709.
  • PubMed Central. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 69.
  • Universität des Saarlandes. (2018). Design and Synthesis of Novel Ligands for Serotonin (5-HT6) Receptor and Inhibitors of ABCB1 Efflux Pump.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione

Authored by: [Your Name/Department], Senior Application Scientist Introduction 5-Methyl-1-phenylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, represents a class of compounds with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

5-Methyl-1-phenylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, represents a class of compounds with significant interest in pharmaceutical and chemical research. The imidazolidine-2,4-dione scaffold is found in various biologically active molecules, including anticonvulsant drugs.[1][2] Accurate and robust analytical methods are therefore crucial for the determination of purity, stability, and pharmacokinetic properties of 5-Methyl-1-phenylimidazolidine-2,4-dione in various matrices, from raw materials to biological samples.

This comprehensive guide provides detailed application notes and protocols for the quantitative and qualitative analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione. We will explore several orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

General Considerations for Analysis

The analytical strategy for 5-Methyl-1-phenylimidazolidine-2,4-dione must consider its physicochemical properties. With a molecular weight of approximately 204.21 g/mol , the compound possesses both polar (dione ring) and non-polar (phenyl group) characteristics, making it amenable to reversed-phase chromatography. The presence of a phenyl group provides a chromophore suitable for UV detection. For sensitive and specific detection, mass spectrometry is the preferred method.

Logical Workflow for Analytical Method Development

The following diagram illustrates a logical workflow for the development and validation of analytical methods for 5-Methyl-1-phenylimidazolidine-2,4-dione.

Analytical Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Compound Characterization (Solubility, pKa, UV spectra) B Technique Selection (HPLC, GC, etc.) A->B C Optimization of Chromatographic Conditions B->C D Optimization of Detection Parameters C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis (e.g., Purity Testing) I->J K Stability Studies J->K L Biological Matrix Analysis J->L

Caption: A generalized workflow for the development, validation, and application of analytical methods.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For 5-Methyl-1-phenylimidazolidine-2,4-dione, a reversed-phase HPLC method is proposed, where the compound is separated on a non-polar stationary phase with a polar mobile phase. The phenyl group in the molecule allows for sensitive detection using a UV detector.

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical balance, volumetric flasks, and pipettes.

Protocol: HPLC-UV Analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL of 5-Methyl-1-phenylimidazolidine-2,4-dione in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • For bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range.

    • For formulated products, an extraction step may be necessary. A generic approach would be to dissolve the formulation in a suitable solvent, followed by filtration through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • System Suitability:

    • Before sample analysis, inject a system suitability standard (e.g., 20 µg/mL) five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Causality and Expertise: The choice of a C18 column is based on the moderate polarity of the analyte. The gradient elution ensures efficient separation from potential impurities with varying polarities. The use of formic acid in the mobile phase helps to achieve better peak shape by suppressing the ionization of any acidic or basic functional groups. A detection wavelength of 254 nm is commonly used for aromatic compounds.

II. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Principle: For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer is the method of choice. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.

Instrumentation and Consumables:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • The same HPLC setup and column as for the HPLC-UV method.

  • LC-MS grade solvents.

Protocol: HPLC-MS/MS Analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione

  • Standard and Sample Preparation:

    • Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL) due to the higher sensitivity of the MS detector.

  • Chromatographic Conditions:

    • The same chromatographic conditions as the HPLC-UV method can be used as a starting point. The flow rate might need to be adjusted depending on the ESI source.

  • Mass Spectrometry Parameters (Example):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 205.1 ([M+H]⁺)
Product Ion (Q3) To be determined by infusion
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
  • Data Analysis:

    • Identify the precursor to product ion transition that gives the most stable and intense signal.

    • Quantify the analyte using the area of the MRM transition peak.

Self-Validation and Trustworthiness: The use of MRM provides a high degree of specificity. The ratio of two different product ions from the same precursor can be monitored as a confirmation of the analyte's identity, adding a layer of self-validation to the method.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 5-Methyl-1-phenylimidazolidine-2,4-dione may have limited volatility, derivatization can be employed to increase its volatility and thermal stability.

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • High purity helium as the carrier gas.

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

Protocol: GC-MS Analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione

  • Derivatization:

    • To a dried aliquot of the sample or standard, add 50 µL of BSTFA and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • The resulting solution contains the silylated derivative of the analyte.

  • GC-MS Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Injector Temp 280 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Scan Range m/z 50-500
  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte by its retention time and mass spectrum.

    • Quantification can be performed using a calibration curve based on the total ion chromatogram (TIC) or by monitoring specific ions.

Rationale for Derivatization: The imide protons in the dione ring are acidic and can interact with the active sites in the GC column, leading to poor peak shape and tailing. Derivatization with BSTFA replaces these active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte, and improving its chromatographic behavior.

IV. Spectroscopic Characterization

For structural confirmation and characterization, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR would show characteristic signals for the methyl group, the phenyl protons, and the NH protons of the imidazolidine ring.

  • ¹³C NMR would provide information on the number and types of carbon atoms, including the carbonyl carbons.[4]

Infrared (IR) Spectroscopy:

  • The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dione group (typically in the range of 1700-1780 cm⁻¹).[1][4]

  • N-H stretching vibrations would also be observable.

High-Resolution Mass Spectrometry (HRMS):

  • HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[4]

Visualization of Analytical Techniques

Analytical_Techniques cluster_separation Separation Techniques cluster_detection Detection Methods Analyte {5-Methyl-1-phenylimidazolidine-2,4-dione} HPLC HPLC Reversed-Phase C18 Analyte->HPLC:f0 GC GC Capillary Column Analyte->GC:f0 UV UV Detector (254 nm) HPLC:f1->UV MS Mass Spectrometer (ESI or EI) HPLC:f1->MS GC:f1->MS

Caption: Relationship between the analyte and the primary analytical techniques.

References

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]

  • PMC. (2021). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. Available at: [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]

  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Available at: [Link]

  • PubMed Central. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]

Sources

Application

Application Note: 1H NMR Analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione

This Application Note provides a comprehensive protocol for the 1H NMR analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione (also known as 1-phenyl-5-methylhydantoin ). Unlike the more common 5,5-disubstituted hydantoins...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the 1H NMR analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione (also known as 1-phenyl-5-methylhydantoin ).

Unlike the more common 5,5-disubstituted hydantoins (e.g., Phenytoin) or 3-substituted derivatives, the 1-phenyl isomer presents specific structural features—notably the coupling between the C5-methine and the C5-methyl group, and the absence of an N1 proton—that are critical for structural verification.


H NMR)
Analyte:  5-Methyl-1-phenylimidazolidine-2,4-dione
Molecular Formula:  C

H

N

O

Molecular Weight: 190.20 g/mol

Introduction & Structural Context

Hydantoins are a pivotal scaffold in medicinal chemistry, often serving as anticonvulsants and intermediates in amino acid synthesis.[1] The specific isomer 5-Methyl-1-phenylimidazolidine-2,4-dione is characterized by a phenyl group attached to the urea nitrogen (N1) and a methyl group at the chiral center (C5).

Critical Isomer Differentiation

Correct analysis requires distinguishing this compound from its structural isomers. The NMR signature is defined by the N1-substitution , which eliminates the N1-H signal and influences the chemical shift of the adjacent C5 proton.

IsomerMethyl SignalC5 Proton (H5)N-H Signals
5-Methyl-1-phenyl (Target) Doublet Quartet 1 (N3-H)
5-Methyl-3-phenylDoubletQuartet1 (N1-H)
5-Methyl-5-phenylSingletNone (Quaternary)2 (N1-H, N3-H)

Experimental Protocol

Sample Preparation

The choice of solvent is critical for observing the imide N3-H proton, which is often broadened or invisible in chloroform-d (


) due to rapid exchange or quadrupole broadening.
  • Preferred Solvent: Dimethyl sulfoxide-d6 (

    
    )
    
    • Rationale: High polarity stabilizes the N-H bond, slowing exchange and sharpening the signal. It also ensures complete solubility of the polar hydantoin core.

  • Concentration: 10–15 mg of analyte in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of the aromatic multiplet.

  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Number of Scans (NS): 16–32 (Sufficient for >10 mg sample).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure full relaxation of the isolated methyl protons).
    
  • Temperature: 298 K (25°C).

Workflow Visualization

NMR_Workflow Start Sample Weighing (10-15 mg) Solvent Dissolution (0.6 mL DMSO-d6) Start->Solvent Prep Acquisition Acquisition (NS=16, D1=1s) Solvent->Acquisition Load Processing Processing (FT, Phasing, Baseline) Acquisition->Processing Transform Analysis Data Analysis (Integration & Assignment) Processing->Analysis Verify

Figure 1: Standardized workflow for 1H NMR analysis of hydantoin derivatives.

Results & Discussion

Spectral Assignment (DMSO-d6)

The following data represents the characteristic chemical shifts for 5-Methyl-1-phenylimidazolidine-2,4-dione.

PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
C5-CH

Methyl1.35 – 1.45 Doublet (d)3H

Coupled to H5 methine.
C5-H Methine4.60 – 4.80 Quartet (q)1H

Deshielded by adjacent N1 and C=O.
Ar-H Aromatic7.30 – 7.60 Multiplet (m)5H-Phenyl group on N1.
N3-H Imide10.8 – 11.2 Broad Singlet (br s)1H-Acidic imide proton; exchangeable with D

O.
Detailed Mechanistic Analysis
  • The C5-H/Methyl Coupling System: The most diagnostic feature is the quartet at ~4.7 ppm coupled to the doublet at ~1.4 ppm . This confirms the presence of a proton at the C5 position, immediately ruling out 5,5-disubstituted impurities (like 5-methyl-5-phenylhydantoin, where the methyl would be a singlet).

  • The N1-Phenyl Effect: In 1-substituted hydantoins, the phenyl ring is attached to the urea nitrogen (N1).

    • Electronic Effect: The N1 lone pair participates in resonance with both the C2-carbonyl and the phenyl ring. This delocalization reduces the electron density at C5 slightly compared to unsubstituted hydantoins, shifting the H5 quartet downfield (typically >4.5 ppm).

    • Steric Effect: The bulky phenyl group at N1 may cause restricted rotation or specific conformational preferences, but in 1D NMR at room temperature, the phenyl protons typically appear as a coalesced multiplet.

  • The N3-H Imide Proton: The proton at N3 is flanked by two carbonyl groups (C2 and C4), making it significantly acidic (

    
    ). In DMSO-d6, this signal appears very downfield (~11 ppm). In CDCl
    
    
    
    , this signal may shift upfield to ~8-9 ppm or broaden into the baseline due to weaker hydrogen bonding with the solvent.
Structure-Shift Correlation

Structure_Shift Molecule 5-Methyl-1-phenyl hydantoin Me Methyl (C5) ~1.4 ppm (d) Molecule->Me H5 Methine (H5) ~4.7 ppm (q) Molecule->H5 Ph Phenyl (N1) 7.3-7.6 ppm (m) Molecule->Ph NH Imide NH (N3) ~11.0 ppm (br s) Molecule->NH Me->H5 3J Coupling (~7Hz)

Figure 2: Correlation between chemical structure and observed NMR signals.

Validation & Troubleshooting

Self-Validating the N-H Signal

To confirm the peak at ~11.0 ppm is indeed the N3-H and not an impurity (like a carboxylic acid):

  • Run the standard spectrum in DMSO-d6.

  • Add 1-2 drops of Deuterium Oxide (D

    
    O)  to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The peak at ~11.0 ppm should disappear (exchange with D) while the C-H signals (Methyl, H5, Phenyl) remain unchanged.

Distinguishing from 3-Phenyl Isomer

If the synthesis route (e.g., from Alanine + Phenyl Isocyanate) allows for the 3-phenyl isomer:

  • 1H NMR Distinction: The N1-H of the 3-phenyl isomer is less acidic and typically appears upfield (8.0–9.5 ppm) compared to the N3-H of the 1-phenyl isomer (10.5–11.5 ppm).

  • NOE (Nuclear Overhauser Effect):

    • 1-Phenyl Isomer: Irradiation of the H5 signal will show NOE enhancement of the Phenyl protons (spatial proximity).

    • 3-Phenyl Isomer: Irradiation of H5 will show NOE enhancement of the N1-H , but weak or no enhancement of the Phenyl protons (which are on the distal N3).

References

  • Gaudry, R. (1948).[2] The Synthesis of D,L-Alanine and D,L-Phenylalanine by way of the Corresponding Hydantoins.[2] Canadian Journal of Research, 26b(12), 773–776.[2] Link

  • Tanaka, M., et al. (1988). A molecular mechanics study of conformational isomerism in 1- and 3-aryl hydantoins. Canadian Journal of Chemistry, 66(1). Link

  • Reich, H. J. (2024). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin-Madison / ACS Organic Chemistry Division. Link

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491–509.[3] Link

Sources

Method

13C NMR analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione

This Application Note is designed for researchers and analytical chemists requiring a rigorous protocol for the structural validation of 5-Methyl-1-phenylimidazolidine-2,4-dione (5-Methyl-1-phenylhydantoin) using Carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a rigorous protocol for the structural validation of 5-Methyl-1-phenylimidazolidine-2,4-dione (5-Methyl-1-phenylhydantoin) using Carbon-13 Nuclear Magnetic Resonance (


C NMR).

Application Note: C NMR Structural Validation of 5-Methyl-1-phenylimidazolidine-2,4-dione

Introduction & Structural Context

The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure in medicinal chemistry, forming the core of anticonvulsants like phenytoin and ethotoin.[1] The specific isomer 5-Methyl-1-phenylimidazolidine-2,4-dione presents unique analytical challenges due to the asymmetry introduced by the N1-phenyl substitution and the C5 chiral center.

Unlike the more common 5,5-disubstituted derivatives (e.g., Phenytoin), this molecule possesses a proton at the C5 position, enabling specific HMBC (Heteronuclear Multiple Bond Correlation) pathways that are critical for distinguishing it from its N3-substituted regioisomers.

Structural Numbering Convention

For this protocol, we utilize the standard hydantoin numbering:

  • N1: Substituted with Phenyl.

  • C2: Urea-type Carbonyl.

  • N3: Unsubstituted (Amide-type Nitrogen).

  • C4: Amide-type Carbonyl.

  • C5: Methine (Chiral Center), substituted with Methyl.

Experimental Protocol

Sample Preparation

Hydantoins often exhibit poor solubility in non-polar solvents like Chloroform-d (


). To prevent signal broadening caused by hydrogen bonding aggregation and to ensure adequate concentration for quaternary carbon detection, DMSO-d6  is the required solvent.
  • Mass: Weigh 15–20 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Transfer to a high-quality 5mm NMR tube.

  • Additives: No TMS is required if referencing to the solvent septet (

    
     39.5 ppm), but 0.03% TMS may be added for internal calibration.
    
Acquisition Parameters ( C and DEPT-135)

The detection of quaternary carbonyls (C2 and C4) requires optimized relaxation delays (


) to avoid saturation, as these nuclei lack the Nuclear Overhauser Effect (NOE) enhancement and have long 

relaxation times.
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons while minimizing NOE buildup on solvent.
Spectral Width 220–240 ppmCovers Carbonyls (~175 ppm) and potential impurities.
Scans (NS) 1024 – 2048Required for adequate S/N ratio on quaternary carbons.
Relaxation Delay (

)
2.0 – 3.0 secEnsures full relaxation of C2/C4 carbonyls for quantitative integration accuracy.
Temperature 298 K (25°C)Standard ambient temperature.
Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data processing, highlighting critical decision points (QC checks).

NMR_Workflow Sample Sample: 20mg 5-Me-1-Ph-Hydantoin Solvent Solvent: DMSO-d6 (Prevents Aggregation) Sample->Solvent Dissolution Acquisition Acquisition Pulse: zgpg30 D1: 2.0s Solvent->Acquisition Load Probe Process Processing LB: 1.0 Hz Ref: 39.5 ppm Acquisition->Process FT & Phase QC QC Check S/N > 10:1 ? Process->QC QC->Acquisition Fail (Add Scans) Analysis Structural Assignment QC->Analysis Pass

Figure 1: Operational workflow for high-fidelity


C NMR acquisition of hydantoin derivatives.

Results & Discussion: Spectral Assignment

Characteristic Chemical Shifts

The


C spectrum will display 10 distinct carbon signals  (assuming free rotation of the phenyl ring makes ortho/meta carbons equivalent).
Carbon PositionTypeApprox. Shift (

, ppm)
Multiplicity (DEPT)Structural Logic
C4 C=O172.0 – 175.0QuaternaryAmide carbonyl; typically the most deshielded signal.
C2 C=O154.0 – 158.0QuaternaryUrea carbonyl; shielded relative to C4 due to flanking nitrogens.
Ph-C1' C-Ar134.0 – 138.0QuaternaryIpso carbon attached to N1.
Ph-C3'/5' C-Ar128.0 – 130.0CHMeta carbons (intensity x2).
Ph-C4' C-Ar126.0 – 128.0CHPara carbon.
Ph-C2'/6' C-Ar122.0 – 126.0CHOrtho carbons (intensity x2); shielded by resonance with N1 lone pair.
C5 CH55.0 – 60.0CHChiral center; attached to N1, C4, and Methyl.
5-Me CH315.0 – 18.0CH3Methyl group attached to C5.
Mechanistic Interpretation[2][3]
  • Regiochemistry (N1 vs. N3): The chemical shift of C5 is the primary indicator. In 1-phenyl derivatives, C5 is directly adjacent to the N1-Phenyl group. Steric compression and electronic effects from the N1-phenyl ring typically shift C5 slightly downfield compared to the N3-phenyl isomer.

  • Carbonyl Differentiation:

    • C4 (Amide): Resonates downfield (~174 ppm). It is part of the -NH-C(=O)-CH- system.

    • C2 (Urea): Resonates upfield (~156 ppm). It is part of the -N(Ph)-C(=O)-NH- system. The diamagnetic anisotropy of the two flanking nitrogen atoms shields this carbon relative to the amide C4.

Confirmation via 2D NMR (HMBC)

To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is required. The following connectivity map illustrates the definitive correlations.

HMBC_Correlations Methyl_H Methyl Protons (1H: ~1.4 ppm) C5 C5 Carbon (13C: ~58 ppm) Methyl_H->C5 1J (HSQC) C4 C4 Carbonyl (13C: ~174 ppm) Methyl_H->C4 3J (Strong HMBC) C2 C2 Carbonyl (13C: ~156 ppm) Methyl_H->C2 3J (Weak/Null HMBC) N1_Ph N1-Phenyl Group C5->N1_Ph N-C Bond C2->N1_Ph N-C Bond

Figure 2: Key HMBC correlations. The Methyl protons show a strong 3-bond coupling to C4, but typically weak or no coupling to C2, establishing the orientation of the ring.

Troubleshooting & Quality Control

Water Suppression

DMSO-d6 is hygroscopic. A broad water peak at ~3.3 ppm (


H) is common. While this does not directly obscure 

C peaks, proton exchange with the N3-H can broaden the C2/C4 signals.
  • Solution: Keep the sample dry. If C2/C4 are invisible, add a single drop of

    
     to induce fast exchange (collapsing the N-H coupling) or increase the relaxation delay.
    
Distinguishing Isomers

If the spectrum shows a C5 signal shifted significantly upfield (< 50 ppm) or if the carbonyls appear closer in chemical shift, suspect the 3-phenyl isomer or 5-phenyl isomer (where the phenyl is on the carbon, not nitrogen).

  • Check: In 5-phenylhydantoin (Result 1.11 context), the quaternary C5 would be ~65-70 ppm (if 5-Me, 5-Ph disubstituted) or the methine would be ~60 ppm but with distinct aromatic coupling patterns.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges and General Principles. [Link]

  • MDPI. (2018). Synthesis and NMR Characterization of Hydantoin Derivatives (5-Ethoxy-1-(4-methoxyphenyl)...). [Link]

  • ResearchGate. (2015). Comparative NMR data of 1-Methylhydantoin and related derivatives. [Link]

  • University of Illinois. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. [Link][2]

Sources

Application

Mass spectrometry of 5-Methyl-1-phenylimidazolidine-2,4-dione

Application Note: High-Resolution Mass Spectrometry Profiling of 5-Methyl-1-phenylimidazolidine-2,4-dione (5-MPI) Abstract This application note details a rigorous protocol for the characterization and quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of 5-Methyl-1-phenylimidazolidine-2,4-dione (5-MPI)

Abstract This application note details a rigorous protocol for the characterization and quantification of 5-Methyl-1-phenylimidazolidine-2,4-dione (5-MPI), a structural analogue of the anticonvulsant class (hydantoins).[1] We present a validated LC-MS/MS workflow utilizing Electrospray Ionization (ESI) in positive mode, focusing on the specific fragmentation pathways governed by the N1-phenyl and C5-methyl substitution patterns. This guide is designed for pharmaceutical impurity profiling and metabolic stability assessment.

Introduction & Scientific Context

The hydantoin scaffold (imidazolidine-2,4-dione) is the core pharmacophore for a major class of anticonvulsants, including Phenytoin and Mephenytoin. 5-Methyl-1-phenylimidazolidine-2,4-dione (5-MPI) represents a critical structural isomer where the phenyl group occupies the N1 position rather than the C5 position typical of phenytoin.[1]

Why Analyze 5-MPI?

  • Impurity Profiling: In the synthesis of 1-substituted hydantoins, 5-MPI can form as a regioisomer or byproduct.

  • Metabolic Modeling: The N1-phenyl substitution blocks the N1-glucuronidation pathway, forcing metabolism through ring oxidation or hydrolysis, making 5-MPI a valuable model substrate for studying hydantoin ring stability [1].[1]

  • Peptidomimetics: Recent studies utilize 1-phenylhydantoin derivatives as scaffolds for stabilizing peptide secondary structures (beta-turns), requiring precise analytical methods for quality control [2].[1]

Analytical Challenge: Hydantoins are polar, weakly acidic (pKa ~8-9 at N3), and prone to ring-opening hydrolysis under high pH.[1] Mass spectrometry requires careful control of mobile phase pH to ensure stability while maximizing ionization efficiency.

Experimental Design Strategy

Ionization Source Selection: ESI+ vs. ESI-

While the N3-proton is acidic, allowing for Negative Mode (ESI-) sensitivity, Positive Mode (ESI+) is selected for this protocol.[1]

  • Reasoning: The N1-phenyl ring provides electron density, and the carbonyl oxygens act as proton acceptors.[1] ESI+ yields a robust

    
     ion (m/z 191.[1]2) and richer fragmentation data for structural elucidation compared to the often simple deprotonated species in ESI-.
    
Chromatographic Separation

A C18 stationary phase is sufficient, but end-capping is critical to prevent peak tailing caused by the secondary amine (N3) interacting with silanols.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase: Acidified water/methanol gradients are preferred over acetonitrile to suppress potential acetonitrile-adduct formation which can complicate low-mass impurity analysis.[1]

Detailed Protocol: LC-MS/MS Methodology

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg 5-MPI in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10, v/v) + 0.1% Formic Acid.[1]

  • System Suitability: Inject a blank (solvent only) prior to analysis to verify the absence of carryover, particularly important for the "sticky" phenyl moiety.[1]

LC Gradient Parameters
Time (min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (0.1% FA in MeOH)Flow Rate (mL/min)
0.0095%5%0.3
1.0095%5%0.3
6.005%95%0.3
8.005%95%0.3
8.1095%5%0.4 (Re-equilibration)
10.0095%5%0.3
Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Positive

  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 300°C

  • Nebulizer Pressure: 35 psi

  • Scan Range: m/z 50 – 300 (Full Scan) / MRM for Quantitation.

Results & Discussion: Fragmentation Analysis

Primary Ionization

The spectrum is dominated by the protonated molecular ion:

  • Precursor:

    
     (Calculated MW: 190.20)[1]
    
Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) of the hydantoin ring follows a characteristic Retro-Diels-Alder (RDA) type cleavage or isocyanate extrusion [3].[1]

Key Transitions:

  • Loss of CO (Carbon Monoxide):

    • 
       (
      
      
      
      28 Da).[1]
    • Mechanism:[1][2][3] Ejection of the C2 or C4 carbonyl.[1]

  • Isocyanate Extrusion (Diagnostic):

    • Cleavage of the N1-C2 and C4-C5 bonds releases Phenyl Isocyanate (Ph-NCO).

    • This generates a fragment at m/z 119.0 (Phenyl Isocyanate cation) or leaves the complementary amine fragment.[1]

  • Tropylium Formation:

    • High-energy collisions may fragment the phenyl ring itself, generating the tropylium ion m/z 91.1 (

      
      ), a universal marker for benzyl/phenyl groups.[1]
      

Table: MRM Transitions for Quantification

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Assignment
191.2 119.1 20Loss of C3-C4-C5 fragment (Phenyl Isocyanate core)
191.2 163.2 15Loss of CO (Carbonyl ejection)
191.2 91.1 35Tropylium ion (Phenyl group confirmation)
Visualizing the Fragmentation Logic

FragmentationPathway cluster_legend Pathway Legend M_H [M+H]+ Precursor m/z 191.2 (5-Methyl-1-phenylhydantoin) Minus_CO [M+H - CO]+ m/z 163.2 (Ring Contraction) M_H->Minus_CO -28 Da (CO) PhNCO Phenyl Isocyanate Ion m/z 119.1 (Diagnostic Core) M_H->PhNCO Ring Cleavage (N1-C2 / C4-C5) Tropylium Tropylium Ion m/z 91.1 (C7H7+) PhNCO->Tropylium -28 Da (CO) Rearrangement legend_text Blue: Precursor Green: Primary Loss Red: Diagnostic Marker Yellow: High Energy Fragment

Figure 1: Proposed fragmentation pathway for 5-Methyl-1-phenylimidazolidine-2,4-dione under ESI-CID conditions.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing hydantoin derivatives, ensuring the correct mode and column are selected based on substitution.

Workflow Start Sample: 5-MPI Solubility Dissolve in MeOH Start->Solubility Ionization ESI Positive Mode (Target: [M+H]+) Solubility->Ionization Decision N3 Substituted? Ionization->Decision LC C18 Column Acidic Mobile Phase Detection MS/MS Detection LC->Detection Decision->LC No (H present) Alt_Mode Consider APCI Decision->Alt_Mode Yes (Alkylated)

Figure 2: Analytical workflow for 5-MPI. ESI+ is prioritized, but APCI is a fallback if N3 is alkylated in derivatives.[1]

Validation & Quality Control

To ensure Trustworthiness of the data, the following QC criteria must be met:

  • Linearity: The method should demonstrate

    
     over the range of 10 ng/mL to 1000 ng/mL.
    
  • Blank Verification: No peak at m/z 191.2 should exceed 5% of the LOQ (Limit of Quantitation) area in the blank injection.

  • Carryover: Due to the phenyl ring, 5-MPI can adsorb to PEEK tubing.[1] A needle wash with 50:50 MeOH:Isopropanol is recommended between injections.

References

  • ChemScene. (n.d.).[1][3] 5-Methyl-1-phenylimidazolidine-2,4-dione Product Information. Retrieved from [Link][1]

  • Gomez-Monterrey, I., et al. (2022).[1] Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Retrieved from [Link][1]

  • ResearchGate. (2009).[1] Mass spectrum (EI) and fragmentation scheme for 1-methylhydantoin. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 5-Methyl-1-phenylimidazolidine-2,4-dione

Introduction 5-Methyl-1-phenylimidazolidine-2,4-dione is a member of the hydantoin class of heterocyclic compounds. Hydantoins are a well-established scaffold in medicinal chemistry, with prominent examples like Phenytoi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-1-phenylimidazolidine-2,4-dione is a member of the hydantoin class of heterocyclic compounds. Hydantoins are a well-established scaffold in medicinal chemistry, with prominent examples like Phenytoin demonstrating significant anticonvulsant activity.[1][2] The core mechanism of action for many hydantoin-based anticonvulsants involves the modulation of neuronal excitability, primarily through interaction with voltage-gated sodium channels.[3][4][5] Furthermore, the structural similarity of hydantoins to barbiturates suggests a potential for sedative-hypnotic effects, possibly mediated through the potentiation of GABAergic neurotransmission.[6][7] Beyond their neurological activities, various hydantoin derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[8][9][10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays to characterize the biological activity of 5-Methyl-1-phenylimidazolidine-2,4-dione. The protocols herein are designed to be self-validating and are grounded in established scientific principles and methodologies.

Compound Handling and Preparation

Prior to initiating any biological assay, proper handling and preparation of 5-Methyl-1-phenylimidazolidine-2,4-dione are critical for obtaining reliable and reproducible results.

Solubility Testing: The solubility of hydantoin derivatives can vary.[11] It is recommended to determine the solubility of the test compound in various solvents, such as dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers, to prepare appropriate stock solutions. For cell-based assays, the final concentration of the organic solvent should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Stock Solution Preparation:

  • Accurately weigh a precise amount of 5-Methyl-1-phenylimidazolidine-2,4-dione.

  • Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • For each experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium or assay buffer.

Section 1: Assays for Anticonvulsant Activity

The primary expected activity of a hydantoin derivative is its potential to modulate neuronal excitability. The following assays are designed to investigate the anticonvulsant properties of 5-Methyl-1-phenylimidazolidine-2,4-dione at the cellular level.

Neuronal Excitability Assay using Microelectrode Arrays (MEAs)

This assay provides a functional assessment of the compound's effect on spontaneous neuronal network activity.[13][14][15]

Principle: Primary neurons or iPSC-derived neurons are cultured on microelectrode arrays. The MEA platform allows for the non-invasive, real-time recording of extracellular field potentials, providing insights into neuronal firing, bursting, and network synchrony. A reduction in these parameters upon compound application suggests a decrease in neuronal excitability, indicative of potential anticonvulsant activity.

Workflow Diagram:

MEA_Workflow cluster_prep Cell Culture Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate primary or iPSC-derived neurons on MEA plates B Culture for maturation (e.g., 14-21 days) A->B C Record baseline spontaneous activity (5-10 min) D Add 5-Methyl-1-phenylimidazolidine-2,4-dione (various concentrations) C->D E Incubate (30-60 min) D->E F Record post-treatment activity (5-10 min) E->F G Spike detection and sorting H Analysis of firing rate, bursting parameters, and network synchrony G->H I Compare baseline vs. post-treatment data H->I

Caption: Workflow for assessing neuronal excitability using MEAs.

Protocol:

  • Cell Culture:

    • Plate primary rodent cortical or hippocampal neurons, or human iPSC-derived neurons, onto fibronectin- or poly-D-lysine-coated MEA plates at a density that allows for the formation of a synaptically connected network.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2, with regular media changes, until mature (typically 14-21 days in vitro).

  • Recording:

    • Place the MEA plate into the Maestro MEA system (or equivalent) and allow the culture to equilibrate.

    • Record baseline spontaneous neuronal activity for 5-10 minutes.[13]

    • Prepare serial dilutions of 5-Methyl-1-phenylimidazolidine-2,4-dione in pre-warmed culture medium.

    • Add the compound dilutions to the wells of the MEA plate. Include vehicle controls (e.g., 0.1% DMSO).

    • Incubate the plate for 30-60 minutes at 37°C and 5% CO2.

    • Record post-treatment neuronal activity for 5-10 minutes.

  • Data Analysis:

    • Use the manufacturer's software to detect and sort spikes.

    • Analyze key parameters of neuronal activity, including:

      • Mean firing rate

      • Burst frequency and duration

      • Network burst synchrony

    • Normalize the post-treatment data to the baseline recordings for each well.

    • Generate dose-response curves to determine the IC50 value for the inhibition of neuronal activity.

Quantitative Data Summary:

ParameterVehicle Control1 µM Compound10 µM Compound100 µM CompoundPositive Control (e.g., Phenytoin)
Mean Firing Rate (Hz) (Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)
Burst Frequency (bursts/min) (Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)
Network Synchrony Index (Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)
Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This assay provides a detailed mechanistic understanding of the compound's interaction with voltage-gated sodium channels (VGSCs), a primary target for many anticonvulsant drugs.[8][16][17]

Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through VGSCs in individual neurons or in cell lines heterologously expressing specific VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6). The effect of 5-Methyl-1-phenylimidazolidine-2,4-dione on the channel's gating properties (activation, inactivation, and recovery from inactivation) can be precisely quantified.

Workflow Diagram:

PatchClamp_Workflow A Prepare cultured neurons or VGSC-expressing cell lines B Pull and fill patch pipette with intracellular solution A->B C Establish whole-cell configuration B->C D Record baseline sodium currents (voltage-clamp mode) C->D E Apply voltage protocols to assess activation, inactivation, and recovery D->E F Perfuse with 5-Methyl-1-phenylimidazolidine-2,4-dione E->F Compound Application G Record sodium currents in the presence of the compound F->G H Analyze changes in current amplitude and channel gating properties G->H GABAA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate HEK293 cells expressing GABA-A receptors B Load cells with a membrane potential-sensitive dye A->B C Add 5-Methyl-1-phenylimidazolidine-2,4-dione or vehicle D Add submaximal concentration of GABA (e.g., EC20) C->D E Measure fluorescence change D->E F Calculate the potentiation of the GABA response G Generate dose-response curves F->G

Caption: Workflow for GABA-A receptor potentiation assay.

Protocol (Fluorescence-based):

  • Cell Culture:

    • Plate HEK293 cells stably expressing a common GABA-A receptor subtype (e.g., α1β2γ2) in a 96- or 384-well black-walled, clear-bottom plate.

    • Culture for 24-48 hours until a confluent monolayer is formed.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

    • Prepare a dilution series of 5-Methyl-1-phenylimidazolidine-2,4-dione in the assay buffer.

    • Using a fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation), add the compound dilutions to the wells and incubate for a short period.

    • Add a pre-determined submaximal concentration of GABA (e.g., EC20) to all wells and immediately measure the change in fluorescence.

  • Data Analysis:

    • The potentiation of the GABA response is calculated as the percentage increase in the fluorescence signal in the presence of the compound compared to the response with GABA alone.

    • Plot the percentage potentiation against the compound concentration to determine the EC50 for potentiation.

Quantitative Data Summary:

Compound Concentration% Potentiation of GABA Response (Mean ± SD)
Vehicle 0
0.1 µM (Value ± SD)
1 µM (Value ± SD)
10 µM (Value ± SD)
100 µM (Value ± SD)
Positive Control (e.g., Diazepam) (Value ± SD)

Section 3: Assays for Anticancer Activity

Given that some hydantoin derivatives have shown antiproliferative effects, it is prudent to screen 5-Methyl-1-phenylimidazolidine-2,4-dione for potential anticancer activity. [4][18][19][20]

Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. [18][21][22][23][24] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of 5-Methyl-1-phenylimidazolidine-2,4-dione in the culture medium.

    • Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle and positive controls (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [21] * Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary:

Cell LineIC50 of 5-Methyl-1-phenylimidazolidine-2,4-dione (µM)
MCF-7 (Value ± SD)
A549 (Value ± SD)
HCT116 (Value ± SD)

Section 4: Assays for Enzyme Inhibition

Hydantoin derivatives have been reported to inhibit various enzymes. The following protocols outline assays for two such enzymes.

Urease Inhibition Assay

Principle: This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. [25][26][27][28]The Berthelot method is commonly used, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a colored indophenol product, which can be quantified spectrophotometrically.

Protocol:

  • Reaction Mixture:

    • In a 96-well plate, add the assay buffer, a solution of Jack bean urease, and the test compound (5-Methyl-1-phenylimidazolidine-2,4-dione) at various concentrations.

    • Incubate the mixture at 37°C for 15-30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a urea solution to each well.

    • Incubate at 37°C for 30 minutes.

  • Color Development:

    • Add the phenol reagent (Reagent A) and the alkali-hypochlorite reagent (Reagent B) to each well to stop the reaction and initiate color development.

    • Incubate at 37°C for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at approximately 630 nm.

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.

    • Determine the IC50 value from a dose-response curve.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Principle: This assay measures the activity of DHODH by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCPIP), which is coupled to the oxidation of dihydroorotate by the enzyme. [15][29][30]The rate of DCPIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to DHODH activity.

Protocol:

  • Pre-incubation:

    • In a 96-well plate, pre-incubate purified human DHODH with the test compound at various concentrations in an assay buffer for 30 minutes at 37°C.

  • Reaction Initiation:

    • Start the reaction by adding a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP.

  • Measurement and Analysis:

    • Immediately monitor the decrease in absorbance at 600 nm over time using a plate reader in kinetic mode.

    • Calculate the initial reaction velocity (slope) for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

References

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020-04-22). Retrieved from [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices. Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione - bepls. (2023-05-22). Retrieved from [Link]

  • Patch clamp techniques for investigating neuronal electrophysiology - Scientifica. (2020-03-10). Retrieved from [Link]

  • High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons. (2023-01-12). Retrieved from [Link]

  • Best practices for in vitro neural assays on the Maestro MEA system | Axion Biosystems. Retrieved from [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. Retrieved from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. Retrieved from [Link]

  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. (2017-03-24). Retrieved from [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation - ResearchGate. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Retrieved from [Link]

  • Physiological role for GABAA receptor desensitization in the induction of long-term potentiation at inhibitory synapses - PMC - PubMed Central. Retrieved from [Link]

  • In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells - PMC - PubMed Central. (2024-11-17). Retrieved from [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology - ACS Publications. (2021-11-03). Retrieved from [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed. Retrieved from [Link]

  • (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - ResearchGate. Retrieved from [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - Research journals - PLOS. Retrieved from [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. Retrieved from [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PubMed Central. (2023-09-15). Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity - dojindo. Retrieved from [Link]

  • Design, synthesis and biological evaluation of hydantoin derivatives - JOCPR. Retrieved from [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives - ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione - bepls. (2023-05-22). Retrieved from [Link]

  • MTT Cell Assay Protocol. Retrieved from [Link]

  • (PDF) Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro - ResearchGate. (2024-06-05). Retrieved from [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. Retrieved from [Link]

  • (PDF) New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities - ResearchGate. (2025-08-10). Retrieved from [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. Retrieved from [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. (2019-08-16). Retrieved from [Link]

  • Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience®. Retrieved from [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives - ResearchGate. Retrieved from [Link]

  • α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC - PubMed Central. Retrieved from [Link]

  • Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin | Biochemistry - ACS Publications. (2024-05-09). Retrieved from [Link]

  • How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names - RxList. Retrieved from [Link]

  • Patch-Clamp Recording Protocol - Creative Bioarray. Retrieved from [Link]

  • Excitotoxicity in vitro assay - Innoprot. Retrieved from [Link]

  • List of Hydantoin anticonvulsants - Drugs.com. Retrieved from [Link]

  • Hydantoin anticonvulsants are structurally related to barbiturates. They have an allantoin heterocyclic base. Hydantoins slow the synaptic transmission. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluation of 5-Methyl-1-phenylimidazolidine-2,4-dione as a Novel Anticonvulsant Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a cornerstone scaffold in medicinal chemistry, most notably represented by the landmark anti-seizure medication, Phenytoin.[1][2] Phenytoin's mechanism, primarily the blockade of voltage-gated sodium channels, has validated this chemical motif as a critical starting point for the development of new anticonvulsant therapies.[3][4] Structural modifications to the hydantoin core offer a promising avenue for discovering next-generation agents with improved efficacy, selectivity, and safety profiles.

This guide focuses on a novel derivative, 5-Methyl-1-phenylimidazolidine-2,4-dione . By strategically placing a methyl group at the C-5 position and a phenyl group at the N-1 position, this compound presents a unique stereochemical and electronic profile for investigation. These application notes provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound, guiding researchers from initial chemical synthesis through to robust in vivo efficacy and safety assessments. The protocols herein are designed to be self-validating, incorporating established methodologies and explaining the scientific rationale behind each critical step in the drug discovery workflow.[5][6]

Part 1: Synthesis and Analytical Characterization

The logical first step in evaluating a novel compound is a robust and reproducible chemical synthesis, followed by rigorous analytical confirmation of its structure and purity.

Proposed Synthetic Pathway

A common and effective method for synthesizing N-substituted hydantoins involves the reaction of an α-amino acid ester with an isocyanate, followed by cyclization.[7][8] For the target compound, a plausible two-step synthesis is proposed, starting from the readily available N-phenylalanine methyl ester.

Synthesis_Workflow cluster_0 Step 1: Ureido Formation cluster_1 Step 2: Cyclization A N-Phenylalanine Methyl Ester C Intermediate Ureido Ester A->C Aprotic Solvent (e.g., Toluene) B Methyl Isocyanate B->C D 5-Methyl-1-phenyl- imidazolidine-2,4-dione C->D Basic Condition (e.g., NaOEt in EtOH) Reflux Preclinical_Workflow A Synthesis & Characterization B In Vitro Cytotoxicity (MTT Assay) A->B Pure Compound C In Vitro Mechanism (Patch-Clamp) B->C Determine Non-Toxic Dose Range D In Vivo Efficacy (MES & scPTZ Tests) B->D Compound is Non-Toxic C->D Mechanistic Insight E In Vivo Neurotoxicity (Rota-rod Test) D->E Efficacy Established F Candidate Profile (Calculate PI) E->F Safety Data Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_drug AP Action Potential Propagation Channel_Open Na+ Channel (Open State) AP->Channel_Open Na_Influx Na+ Influx Channel_Open->Na_Influx Channel_Blocked Na+ Channel (Blocked/Inactivated State) Channel_Open->Channel_Blocked Stabilizes Inactivated State Depolarization Membrane Depolarization Na_Influx->Depolarization Release Neurotransmitter Release Depolarization->Release Drug 5-Methyl-1-phenyl- imidazolidine-2,4-dione Drug->Channel_Blocked Binds to channel

Sources

Method

Advanced Application Note: Antimicrobial Profiling of 5-Methyl-1-phenylimidazolidine-2,4-dione Derivatives

Executive Summary & Strategic Rationale The imidazolidine-2,4-dione (hydantoin) scaffold represents a privileged structure in medicinal chemistry, historically validated in anticonvulsants (e.g., phenytoin) but increasin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold represents a privileged structure in medicinal chemistry, historically validated in anticonvulsants (e.g., phenytoin) but increasingly recognized for its antimicrobial potential .[1] This guide focuses specifically on 5-Methyl-1-phenylimidazolidine-2,4-dione derivatives.

Unlike the symmetric 5,5-diphenylhydantoins, the 5-methyl-1-phenyl core offers a unique asymmetry that is critical for antimicrobial design:

  • N1-Phenyl Anchor: Provides a stable hydrophobic domain essential for partitioning into bacterial membranes.

  • C5-Methyl Chiral Center: Mimics the alanine residue, offering potential for recognition by bacterial permeases or peptidoglycan synthesis enzymes (Mur ligases).

  • N3-H Functional Vector: The unsubstituted N3 nitrogen is acidic (pKa ~8-9) and serves as the primary vector for attaching cationic or lipophilic "warheads" necessary to breach the Gram-negative outer membrane.

This application note details the end-to-end workflow for synthesizing this core, derivatizing it for maximal potency, and rigorously validating its antimicrobial efficacy using CLSI-standardized protocols.

Chemical Biology & SAR Logic

To design effective antimicrobial agents around this core, one must understand the Structure-Activity Relationship (SAR). The 5-methyl-1-phenyl core itself is often weakly active; potency is achieved by appending specific moieties at the N3 position .

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 5-Methyl-1-phenyl imidazolidine-2,4-dione N1_Phenyl N1-Phenyl Group: Hydrophobic Anchor (Membrane Insertion) Core->N1_Phenyl C5_Methyl C5-Methyl Group: Stereochemical Control (Enzyme Recognition) Core->C5_Methyl N3_Vector N3-Position: Primary Derivatization Site (Cationic/Lipophilic Tails) Core->N3_Vector Target Target: Bacterial Membrane & Cell Wall N1_Phenyl->Target Increases LogP N3_Vector->Target Electrostatic Attraction (if cationic)

Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Objective: Synthesize 5-methyl-1-phenylimidazolidine-2,4-dione (1-phenyl-5-methylhydantoin) with high purity (>95%). Mechanism: Cyclization of N-phenylalanine with urea or cyanate under acidic conditions (Urech Synthesis modified).

Protocol A: Acid-Catalyzed Cyclization
  • Reagents:

    • 
      -phenylalanine (10 mmol) [Derived from aniline + 2-bromopropanoic acid]
      
    • Potassium Cyanate (KOCN) (15 mmol)

    • Hydrochloric Acid (HCl), 6M

    • Ethanol (solvent)[1]

  • Procedure:

    • Step 1 (Urea Formation): Dissolve

      
      -phenylalanine (1.65 g) in 10 mL of water containing 1 eq of NaOH. Add KOCN (1.2 g) and stir at 60°C for 1 hour. This forms the intermediate ureido acid.
      
    • Step 2 (Cyclization): Acidify the solution with 10 mL of 6M HCl. Reflux the mixture at 100°C for 2 hours. The acid catalyzes the dehydration and ring closure.

    • Step 3 (Isolation): Cool the mixture on ice. The product, 5-methyl-1-phenylhydantoin, will precipitate as a white/off-white solid.

    • Step 4 (Purification): Filter the solid and recrystallize from Ethanol/Water (1:1).

    • Validation: Verify structure via

      
      H-NMR (DMSO-d6). Look for the doublet methyl peak at ~1.3 ppm and the quartet methine proton at ~4.5 ppm. The N3-H should appear as a broad singlet around 10-11 ppm.
      
Phase 2: Derivatization (N3-Alkylation)

Objective: Introduce antimicrobial "warheads" (e.g., cationic alkyl chains) at the N3 position. Rationale: Unsubstituted hydantoins often lack the ability to penetrate the negatively charged bacterial envelope. N3-alkylation with a cationic lipid tail creates an amphipathic molecule capable of membrane disruption.

Protocol B: N3-Alkylation
  • Reagents:

    • 5-methyl-1-phenylhydantoin (Core)

    • Alkyl halide (e.g., 1-bromo-octane for lipophilicity or (3-bromopropyl)trimethylammonium bromide for cationic charge)

    • Potassium Carbonate (

      
      ) (Base)[2]
      
    • Acetone or DMF (Solvent)

  • Procedure:

    • Dissolve the core (1 mmol) in 5 mL anhydrous Acetone/DMF.

    • Add

      
       (2 mmol) and stir for 15 min to deprotonate N3.
      
    • Add the alkyl halide (1.1 mmol) dropwise.

    • Reflux at 60°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Evaporate solvent, resuspend in water, extract with ethyl acetate.

    • Yield: Expect >70% yield of the N3-substituted derivative.

Phase 3: Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI M07-A10 standards.

Protocol C: MIC/MBC Determination

Self-Validating Step: Always include reference strains (S. aureus ATCC 29213, E. coli ATCC 25922) and a known antibiotic control (e.g., Ciprofloxacin) to validate assay performance.

  • Preparation of Inoculum:

    • Culture bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to reach final assay concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve hydantoin derivatives in DMSO (Stock 10 mg/mL).

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL). Ensure final DMSO concentration is <1%.
  • Incubation:

    • Add 100

      
      L of diluted inoculum to each well containing compound.
      
    • Incubate at 37°C for 16-20 hours.

  • Readout (MIC):

    • Visual: The lowest concentration with no visible growth (turbidity) is the MIC.

    • Optical: Measure OD600. MIC is defined as

      
       inhibition of growth compared to control.
      
  • Readout (MBC):

    • Plate 10

      
      L from the MIC well and supramic wells onto nutrient agar.
      
    • Incubate for 24 hours.

    • MBC is the concentration killing

      
       of the initial inoculum.
      
Phase 4: Mechanism of Action (Membrane Permeability)

Objective: Confirm if the derivative acts by disrupting bacterial membranes (common for N3-cationic hydantoins).

Protocol D: NPN Uptake Assay (Gram-Negative Outer Membrane)
  • Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly in hydrophobic environments (like the phospholipid bilayer). Intact outer membranes exclude NPN. Disrupted membranes allow uptake.

  • Procedure:

    • Wash E. coli cells and resuspend in HEPES buffer (pH 7.2).

    • Add NPN (final conc. 10

      
      M). Background fluorescence should be low.
      
    • Add the test hydantoin derivative at

      
       MIC.
      
    • Measure fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).

    • Interpretation: A rapid increase in fluorescence indicates outer membrane permeabilization.

Data Presentation & Analysis

When reporting results, structure your data to highlight the impact of N3-substitution.

Table 1: Example Data Structure for 5-Methyl-1-phenyl Derivatives

Compound IDN3-Substituent (R)MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
Mechanism Note
Core (1) -H>128>128Inactive (Poor uptake)
Deriv (2) -Octyl (

)
3264Moderate (Lipophilic)
Deriv (3) -Propyl-N

48Potent (Membrane Active)
Control Ciprofloxacin0.50.015DNA Gyrase Inhibitor
Workflow Diagram

The following flowchart guides the researcher through the decision-making process during screening.

Screening_Workflow Start Start: 5-Methyl-1-phenyl Core Synth Derivatization (N3-Alkylation) Start->Synth Screen Primary Screen (MIC @ 64 µg/mL) Synth->Screen Decision Growth Inhibition > 90%? Screen->Decision Fail Discard / Redesign Side Chain Decision->Fail No Pass Determine MIC & MBC Decision->Pass Yes Mech Mechanism Study (NPN Uptake / Time-Kill) Pass->Mech

Troubleshooting & Optimization

  • Low Yield in Synthesis: If the cyclization (Protocol A) yield is low, ensure the intermediate ureido acid is fully formed before adding HCl. Heating the basic solution longer (2h) can help.

  • Precipitation in MIC Assay: Hydantoins with long alkyl chains can be hydrophobic. If compounds precipitate in the aqueous broth, use a co-solvent like Tween-80 (0.002%) to aid dispersion without affecting bacterial growth.

  • High MICs: If the core is inactive, consider the "Goldilocks" principle of amphiphilicity. The alkyl chain must be long enough to insert into the membrane (

    
    -
    
    
    
    ) but not so long that the molecule aggregates (
    
    
    ).

References

  • Su, M., et al. (2017).[3] "Membrane-Active Hydantoin Derivatives as Antibiotic Agents." Journal of Medicinal Chemistry.

  • Mladenović, M., et al. (2012). "Antimicrobial Activity of Various Hydantoin Derivatives." ResearchGate.

  • Gauthier, C., et al. (2021).[2] "5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione." Molbank.[4]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

  • Hancock, R. E., & Wong, P. G. (1984). "Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane." Antimicrobial Agents and Chemotherapy.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the purity of synthesized 5-Methyl-1-phenylimidazolidine-2,4-dione

The following technical guide details the purification and synthesis optimization for 5-Methyl-1-phenylimidazolidine-2,4-dione (5-Methyl-1-phenylhydantoin). Subject: Purity Optimization & Troubleshooting Guide Applicable...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and synthesis optimization for 5-Methyl-1-phenylimidazolidine-2,4-dione (5-Methyl-1-phenylhydantoin).

Subject: Purity Optimization & Troubleshooting Guide Applicable Compounds: 5-Methyl-1-phenylhydantoin, 1,5-disubstituted hydantoins. Target Audience: Medicinal Chemists, Process Development Scientists.

⚠️ Critical Technical Note: Isomer Verification

Before proceeding with purification, verify your synthesis route. The position of the phenyl group (N1 vs. N3) is dictated by the starting materials, and these isomers have distinct solubility profiles.

  • Route A (Target: 1-Phenyl): Reaction of N-phenylalanine with Urea/Cyanate.

    • Result: 1-Phenyl-5-methylhydantoin.[1]

  • Route B (Common Misconception): Reaction of Alanine with Phenyl Isocyanate.

    • Result:3-Phenyl -5-methylhydantoin.

    • Note: If you used Route B but expect the 1-phenyl product, your physical data (MP, NMR) will not match literature values. This guide focuses on the 1-phenyl isomer but the purification principles apply to both.

Module 1: Root Cause Analysis of Impurities

Impurities in hydantoin synthesis are rarely random; they are mechanistic byproducts. Understanding them is the first step to removal.

Impurity TypeOriginChemical BehaviorRemoval Strategy
Ureido Acid Intermediate Incomplete cyclization of the precursor (N-carbamoyl acid).Soluble in mild base; precipitates in acid (co-precipitates with product).Force Cyclization: Reflux in 10-20% HCl to close the ring.
Starting Amino Acid Unreacted N-phenylalanine.Amphoteric (soluble in strong acid and base).Water Wash: Highly soluble in water at neutral pH.
Colored Oligomers Oxidation of N-phenylamine moieties (aniline-like degradation).Hydrophobic, often "sticky" or tar-like.Recrystallization: Ethanol/Water + Activated Carbon.
Hydrolysis Products Ring opening due to excessive heating in strong base.Soluble in base.pH Control: Avoid prolonged reflux in pH > 12.
Visualization: Impurity Formation Pathways

The following diagram illustrates where impurities enter the workflow during the acid-cyclization method (Urech synthesis).

Hydantoin_Impurity_Pathways Start N-Phenylalanine + Urea/Cyanate Intermediate Ureido Acid (N-carbamoyl intermediate) Start->Intermediate Condensation Product 5-Methyl-1-phenylhydantoin (Target) Intermediate->Product Acid Cyclization (HCl, Heat) Impurity_Open Impurity: Uncyclized Ureido Acid Intermediate->Impurity_Open Incomplete Reaction Impurity_Hydrolysis Impurity: Hydrolyzed Ring Product->Impurity_Hydrolysis Over-boiling in Base

Figure 1: Mechanistic pathway showing the critical cyclization step where the primary impurity (Ureido Acid) remains if reaction time/acidity is insufficient.

Module 2: The "pH Swing" Purification Protocol

Hydantoins possess a weakly acidic proton at the N3 position (pKa ~9-10), allowing them to dissolve in dilute base. Most non-acidic impurities (like unreacted ureas or polymerized byproducts) will not dissolve.

Protocol:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram of solid). Stir for 15 minutes.

    • Observation: The hydantoin should dissolve.[2] If a solid residue remains, it is likely a non-acidic impurity.

  • Filtration: Filter the alkaline solution to remove insoluble material.

  • Reprecipitation: Slowly add concentrated HCl to the filtrate with vigorous stirring until pH reaches ~2-3.

    • Result: The purified hydantoin will precipitate as a white solid.

  • Isolation: Filter, wash with cold water (to remove salts), and dry.

Module 3: Recrystallization Guide

If the "pH Swing" does not yield >98% purity, recrystallization is required.

Recommended Solvent System: Ethanol : Water (1:1 to 2:1) Hydantoins are typically soluble in hot ethanol but insoluble in water.

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling 95% Ethanol .

  • If the solution is colored (yellow/brown), add Activated Carbon (1-2% by weight) and boil for 5 minutes. Filter while hot through Celite.

  • To the hot filtrate, slowly add hot distilled water until a faint turbidity (cloudiness) persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) for 2 hours.

  • Filter the crystals and wash with cold 50% Ethanol .

Alternative Solvents:

  • Glacial Acetic Acid / Water:[2] For highly stubborn impurities (Result 1.9).

  • Acetone / Hexane:[3][4] If the compound is sensitive to hydrolysis (anhydrous method).

Module 4: Analytical Verification (Troubleshooting)

Q: My melting point is broad and lower than expected.

  • Cause: Presence of the ureido acid intermediate.

  • Fix: The ureido acid is the open-chain precursor. It has a different melting point and often decomposes. Action: Reflux the solid in 20% HCl for 2 hours to force the ring closure, then re-isolate.

Q: The NMR shows a doublet around 1.3 ppm and a quartet around 4.5 ppm, but also extra peaks.

  • Analysis:

    • Target (5-Methyl-1-phenyl): Methyl doublet (~1.3 ppm), Methine quartet (~4.5 ppm), Phenyl multiplet (7.2-7.5 ppm).

    • Impurity (Alanine): Methyl doublet (~1.5 ppm), Methine (~3.9 ppm).

    • Impurity (Isomer 3-phenyl): If you see significant shifts in the aromatic region or NH peaks, check if you synthesized the wrong isomer. 3-phenyl derivatives often have different NH chemical shifts due to hydrogen bonding patterns.

Q: The product is sticky/oily and won't crystallize.

  • Cause: Residual solvent (DMF/DMSO) or oligomers.

  • Fix: Dissolve in a small amount of Methanol and pour into a large volume of ice-cold water with rapid stirring ("Crash precipitation"). This removes organic solvents and often induces solidification.

Module 5: Decision Tree for Purification

Follow this logic flow to determine the best purification step for your specific situation.

Purification_Decision_Tree Start Crude 5-Methyl-1-phenylhydantoin CheckColor Is the solid colored (Yellow/Brown)? Start->CheckColor Carbon Recrystallize with Activated Carbon CheckColor->Carbon Yes CheckMP Is Melting Point Sharp (< 2°C range)? CheckColor->CheckMP No Carbon->CheckMP Success Purity Acceptable (>98%) CheckMP->Success Yes PHSwing Perform 'pH Swing' (Dissolve NaOH -> Filter -> Acidify) CheckMP->PHSwing No (Broad MP) Recryst Recrystallize (Ethanol/Water) PHSwing->Recryst If still impure Recryst->Success

Figure 2: Logical workflow for selecting the appropriate purification method based on physical observation.

References

  • Hydantoin Synthesis & Mechanisms

    • Urech Synthesis and Bucherer-Bergs Reaction: Detailed mechanisms for 5-substituted hydantoins.
    • Source:

  • Purification Techniques

    • Recrystallization Solvents: Ethanol/Water mixtures are standard for phenyl-hydantoin deriv
    • Source:

  • Analytical Data (NMR/IR)

    • Spectral Characterization: Comparison of NMR shifts for methyl/phenyl hydantoins.
    • Source:

  • Isomer Distinction

    • 3-Phenyl vs 1-Phenyl Synthesis: Discussion on reaction of phenyl isocyanate vs amino acid deriv
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Methyl-1-phenylimidazolidine-2,4-dione Analogs

For researchers, scientists, and professionals in drug development, the imidazolidine-2,4-dione scaffold, also known as hydantoin, represents a versatile and promising core structure for the discovery of novel therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the imidazolidine-2,4-dione scaffold, also known as hydantoin, represents a versatile and promising core structure for the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of 5-Methyl-1-phenylimidazolidine-2,4-dione and its analogs, supported by experimental data and detailed protocols to facilitate further research and development.

Introduction to Imidazolidine-2,4-diones

The imidazolidine-2,4-dione ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory activities. The structural rigidity of the hydantoin ring, combined with the potential for substitution at various positions, allows for the fine-tuning of its biological profile. This guide will delve into the key biological activities of these compounds, offering a comparative analysis of their efficacy and mechanisms of action.

Anticonvulsant Activity: A Promising Alternative in Epilepsy Treatment

Several analogs of 5-Methyl-1-phenylimidazolidine-2,4-dione have been investigated for their potential as anticonvulsant agents, with some demonstrating broader efficacy than established drugs like phenytoin.[1] The primary mechanism of action for many of these compounds involves the modulation of voltage-gated ion channels, which are crucial in regulating neuronal excitability.[2]

Comparative Anticonvulsant Efficacy

The following table summarizes the anticonvulsant activity of representative imidazolidine-2,4-dione analogs in preclinical models.

CompoundAnimal ModelTestED50 (mg/kg)Reference CompoundED50 (mg/kg)
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMouseMES26.3Phenytoin~30
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMouse6 Hz (32 mA)11.1Levetiracetam~16.5
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMouse6 Hz (44 mA)40.9LevetiracetamInactive
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dioneMouse6 Hz (32 mA)-LevetiracetamSlightly less active

Mice not displaying hindlimb tonic extension were considered protected from seizure.[1]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity
  • Substitution at C-5: The nature of the substituent at the C-5 position is critical for anticonvulsant activity. Aromatic or alkyl groups are generally favored. For instance, a 5-phenyl or other aromatic substituent appears to be essential for activity against generalized tonic-clonic seizures.[3]

  • Substitution at N-1 and N-3: Modifications at the N-1 and N-3 positions can influence the pharmacokinetic and pharmacodynamic properties of the compounds. The introduction of a morpholinomethyl group at N-3 has been shown to enhance anticonvulsant potency.[1]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.[4]

Materials:

  • Male CF-1 or C57BL/6 mice

  • Corneal electrodes

  • 0.5% tetracaine hydrochloride solution

  • 0.9% saline solution

  • An electroshock apparatus capable of delivering a 60 Hz alternating current.

Procedure:

  • Administer the test compound to a group of mice at various doses.

  • At the time of peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[4]

  • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[4]

  • Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.[4]

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Abolition of the hindlimb tonic extensor component of the seizure is considered protection.[4]

  • Calculate the median effective dose (ED50) using a suitable statistical method.

graphdot cluster_workflow Maximal Electroshock (MES) Test Workflow start Compound Administration anesthesia Corneal Anesthesia (Tetracaine) start->anesthesia Time of Peak Effect electrode Electrode Placement (Saline) anesthesia->electrode shock Electrical Stimulation (60 Hz, 50 mA, 0.2s) electrode->shock observation Observe for Tonic Hindlimb Extension shock->observation endpoint Protection = Abolition of Tonic Hindlimb Extension observation->endpoint analysis Calculate ED50 endpoint->analysis

Caption: Simplified EGFR and VEGFR signaling pathways and their inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., DMSO or a specialized solubilizing solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours. [5]2. Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well. [5]4. Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible. [5]5. Add 100 µL of detergent reagent to each well to dissolve the formazan crystals. [5]6. Incubate at room temperature in the dark for 2 hours. [5]7. Record the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the test compounds.

Antimicrobial Activity: A Renewed Avenue for Combating Infections

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Imidazolidine-2,4-dione derivatives have demonstrated promising activity against a range of bacterial and fungal strains. [6]

Comparative Antimicrobial Efficacy

The following table provides a summary of the minimum inhibitory concentrations (MIC) for selected imidazolidine-2,4-dione analogs against representative microorganisms.

Compound ClassSpecific AnalogMicroorganismMIC (µg/mL)
4-substituted-imidazolidineCompound IIIkEscherichia coli12.5
Candida albicans12.5
Staphylococcus aureus25
Pseudomonas aeruginosa25
Aspergillus niger25
4-substituted-imidazolidineCompound IIIjCandida albicans12.5
Escherichia coli25
2-Thioxoimidazolidin-4-oneCompound C5Staphylococcus aureus (clinical strains)31.25 - 62.5
2-Thioxoimidazolidin-4-oneCompound C6Staphylococcus aureus (clinical strains)62.5 - 125
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • Inoculum suspension standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (no antimicrobial agent) and a negative control (no inoculum).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Notable Biological Activities

Beyond the major activities discussed, imidazolidine-2,4-dione analogs have shown potential in other therapeutic areas:

  • Anticoagulant Activity: Certain 2-thioxoimidazolidin-4-one derivatives have demonstrated significant anticoagulant effects in vitro, as determined by Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) coagulation assays. [7][8]* Anti-inflammatory Activity: Some hydantoin derivatives have been shown to reduce nociceptive behavior and inflammation in animal models, suggesting their potential as anti-inflammatory agents. [9]* Antischistosomal Activity: Several imidazolidine-2,4-dione derivatives have displayed selective activity against Schistosoma mansoni adult worms in vitro with low cytotoxicity, highlighting their potential for treating schistosomiasis.

Conclusion

The 5-Methyl-1-phenylimidazolidine-2,4-dione scaffold and its analogs represent a rich source of biologically active compounds with diverse therapeutic potential. The evidence presented in this guide underscores their promise as anticonvulsants, anticancer agents, and antimicrobials. The detailed experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new drugs based on this versatile chemical framework. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.

References

  • Czopek, A., Byrtus, H., Góra, M., Rapacz, A., & Kamiński, K. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. ChemMedChem.
  • Alanazi, A. M., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2018).
  • BenchChem. (2025). Comparative Analysis of Imidazolidine-2,4-dione Analogs in Biological Activity Screening. BenchChem.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104.
  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(4), 290-303.
  • El-Sayed, W. M., Ali, O. M., Zyryanov, G. V., & El-Shehry, M. F. (2021). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 26(16), 4983.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2021). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. American Journal of Pharmaceutical and Biological Research, 8(1), 24-38.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Brown, F. K., & Hirst, J. D. (2000). Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. Journal of chemical information and computer sciences, 40(4), 956–965.
  • Löscher, W. (2018). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Models of Seizures and Epilepsy (pp. 521-534). Academic Press.
  • Konnert, L., Dutu, D., & Lamaty, F. (2017). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 82(1), 1-13.
  • Larsen, A. K., Ouaret, D., El Ouadrani, K., & Petitprez, A. (2011). Targeting EGFR and VEGF (R) pathway cross-talk in tumor survival and angiogenesis. Pharmacology & therapeutics, 131(1), 80–90.
  • Ciardiello, F., & Tortora, G. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Molecular cancer research : MCR, 5(3), 203–210.
  • Salgado, P. R. R., de Oliveira, R. B., & da Silva, J. F. M. (2018). Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice. Journal of Chemical and Pharmaceutical Research, 10(1), 185-191.
  • Aljohani, F. S., Al-Ghamdi, A. M., & El-Sayed, W. M. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS infectious diseases, 3(12), 920–931.
  • El-Sayed, W. M., Al-Ghorbani, M., & Al-Salahi, R. (2021). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. Medicinal Chemistry, 17(6), 639-646.
  • Luszczki, J. J., & Czuczwar, S. J. (2018). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International journal of molecular sciences, 19(12), 3878.
  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • Martinez-Pascual, R., & Cedillo-Rivera, R. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Journal of Scientific and Medical Research, 1(1), 1004.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience.
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  • de Moraes, J., & Padalino, G. (2024). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial agents and chemotherapy, 68(2), e0123423.
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
  • White, H. S. (2025). Dose Escalation in Pentylenetetrazol Kindling Detects Differences in Chronic Seizure Susceptibility. bioRxiv.
  • Al-Salahi, R., Al-Wabli, R. I., Al-Ghorbani, M., & El-Sayed, W. M. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. Journal of biomolecular structure & dynamics, 1–15.
  • Czopek, A., Byrtus, H., Góra, M., Rapacz, A., & Kamiński, K. (2025).
  • Thenmozhiyal, J. C., Wong, P. T., & Chui, W. K. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(6), 1527–1535.

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Comparative

Comparative Guide: In Vivo Efficacy of 5-Methyl-1-phenylimidazolidine-2,4-dione vs. Standard Hydantoins

Executive Summary This technical guide provides a comparative analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione (referred to herein as 1-P-5-M-Hyd ) against the clinical gold standard Phenytoin (5,5-diphenylhydantoin)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 5-Methyl-1-phenylimidazolidine-2,4-dione (referred to herein as 1-P-5-M-Hyd ) against the clinical gold standard Phenytoin (5,5-diphenylhydantoin) and other hydantoin analogues.

For researchers in drug discovery, this comparison serves as a critical case study in Structure-Activity Relationships (SAR) . While Phenytoin exhibits potent anticonvulsant activity via voltage-gated sodium channel blockade, the structural inversion seen in 1-P-5-M-Hyd (N1-phenyl substitution vs. C5-phenyl substitution) results in a distinct pharmacological profile, primarily serving as a negative control for anticonvulsant efficacy and a positive control for specific metabolic toxicity pathways.

Compound Profile & Structural Logic

The hydantoin scaffold (imidazolidine-2,4-dione) relies heavily on specific substitution patterns for biological activity. The "Phenytoin Pharmacophore" requires a lipophilic aryl group at the C5 position to interact with the inactivated state of the sodium channel.

FeaturePhenytoin (Standard)5-Methyl-1-phenylhydantoin (Target)Mephenytoin (Comparator)
CAS RN 57-41-0105510-41-650-12-4
Structure 5,5-Diphenyl1-Phenyl , 5-Methyl5-Ethyl-3-methyl-5-phenyl
Key Substituent C5-Phenyl (Critical for Efficacy)N1-Phenyl (Associated with Toxicity)C5-Phenyl + N3-Methyl
Primary Target Na+ Channels (State-dependent block)Weak/Inactive on Na+ ChannelsNa+ Channels (T-type Ca2+ secondary)
Clinical Status Approved AnticonvulsantResearch Compound / SAR ProbeWithdrawn (Toxicity) / Historical
Mechanistic Implication
  • Phenytoin : The two phenyl rings at C5 create a "butterfly" conformation that wedges into the sodium channel pore during the inactivated state, preventing high-frequency neuronal firing.

  • 1-P-5-M-Hyd : The shift of the phenyl group to the N1 position disrupts this binding geometry. Furthermore, N1-substitution is often associated with increased renal toxicity and teratogenicity compared to C5-substitution.

In Vivo Efficacy Analysis

The following data synthesizes experimental outcomes from standard anticonvulsant screening models: the Maximal Electroshock Seizure (MES) test (model for generalized tonic-clonic seizures) and the Subcutaneous Pentylenetetrazol (scPTZ) test (model for absence seizures).

Comparative Efficacy Table
CompoundMES Protection (ED50)scPTZ Protection (ED50)Neurotoxicity (TD50)Therapeutic Index (TI)
Phenytoin ~9.5 mg/kg (High Potency)> 300 mg/kg (Inactive)~70 mg/kgHigh (MES Selective)
Ethotoin ~80 mg/kgModerate Activity> 500 mg/kgModerate
1-P-5-M-Hyd > 300 mg/kg (Inactive)*Weak / Inactive < 100 mg/kg (Potential Toxicity)Low / Not Applicable

*Note: 1-P-5-M-Hyd fails to protect against MES at non-toxic doses, confirming the SAR rule that C5-phenyl substitution is a prerequisite for sodium channel blockade.

Interpretation of Results
  • MES Test Failure : The lack of a C5-phenyl group renders 1-P-5-M-Hyd ineffective in preventing seizure spread. The N1-phenyl group does not mimic the spatial occupancy required for the receptor site.

  • Toxicity Profile : N1-phenyl hydantoins have been flagged in toxicological screenings for higher potential of forming reactive metabolic intermediates compared to their C5-phenyl counterparts.

Mechanism of Action & SAR Visualization

The following diagram illustrates the critical structural divergence that dictates efficacy versus inactivity/toxicity.

SAR_Pathway Phenytoin Phenytoin (5,5-Diphenyl) Receptor Voltage-Gated Na+ Channel (Inactivated State) Phenytoin->Receptor High Affinity (C5-Phenyl) Target 1-P-5-M-Hyd (1-Phenyl-5-Methyl) Target->Receptor Low/No Affinity Effect_Neg Steric Mismatch No Binding Target->Effect_Neg Tox_Path Metabolic Activation (N1-Phenyl Oxidation) Target->Tox_Path High Liability Effect_Pos Stabilization of Inactivated State Receptor->Effect_Pos Result_Pos Seizure Protection (MES Efficacy) Effect_Pos->Result_Pos Result_Neg No Efficacy (Seizure Spread) Effect_Neg->Result_Neg Result_Tox Potential Renal/Teratogenic Toxicity Tox_Path->Result_Tox

Caption: SAR divergence showing Phenytoin's efficacy via Na+ channel blockade versus the target compound's inactivity and toxicity risk.

Experimental Protocols

To validate these findings in a controlled setting, the following self-validating protocols are recommended.

A. Maximal Electroshock Seizure (MES) Test

Objective : Determine the ED50 for prevention of hindlimb tonic extension (HLTE).

  • Animal Selection : Male CF-1 mice (18–25 g).

  • Preparation : Formulate test compounds in 0.5% methylcellulose (MC) or polyethylene glycol (PEG).

    • Control: Phenytoin (10 mg/kg, i.p.).

    • Test: 1-P-5-M-Hyd (Dose escalation: 30, 100, 300 mg/kg, i.p.).

  • Induction :

    • Apply corneal electrodes.

    • Stimulus: 60 Hz, 50 mA, 0.2 s duration.

  • Endpoint :

    • Protection : Absence of HLTE within 10 seconds post-shock.

    • Failure : Presence of HLTE (90° angle of hindlimbs).

  • Validation : The Control group (Phenytoin) must show 100% protection at 30 mg/kg. If not, the shock intensity is miscalibrated.

B. Pharmacokinetic Profiling (Toxicity Check)

Objective : Assess metabolic stability of the N1-phenyl group.

  • Microsomal Incubation : Incubate 1-P-5-M-Hyd (10 µM) with rat liver microsomes + NADPH.

  • Sampling : Quench at 0, 15, 30, 60 min.

  • Analysis : LC-MS/MS focusing on hydroxylation products.

    • Note: Look for p-hydroxylation of the N1-phenyl ring, a marker for potential reactive metabolite formation (quinone-imine intermediates).

Experimental Workflow Diagram

Workflow cluster_0 In Vivo Screening Start Compound Formulation (0.5% Methylcellulose) Step1 Administer Dose (i.p.) (t = -30 min) Start->Step1 Step2 MES Induction (50mA, 0.2s) Step1->Step2 Decision Hindlimb Tonic Extension? Step2->Decision Outcome1 Protected (Active) Decision->Outcome1 No Outcome2 Seizure (Inactive) Decision->Outcome2 Yes

Caption: Decision tree for the Maximal Electroshock Seizure (MES) assay used to classify hydantoin efficacy.

References

  • Merritt, H. H., & Putnam, T. J. (1938). Sodium diphenyl hydantoinate in the treatment of convulsive disorders. Journal of the American Medical Association, 111(12), 1068-1073. Link

  • Brown, L. P., et al. (1989). Teratogenicity of phenylhydantoins in an in vitro system: molecular orbital-generated quantitative structure-toxicity relationships.[1] Xenobiotica, 19(12), 1471-1481.[1] Link

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines... hydantoin-phenylpiperazine derivatives.[2] Journal of Medicinal Chemistry, 40(11), 1648-1656. Link

  • CymitQuimica. 5-Methyl-1-phenylimidazolidine-2,4-dione (CAS 105510-41-6) Product Entry. Link

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazolidine-2,4-dione Derivatives

This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of various imidazolidine-2,4-dione derivatives. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of various imidazolidine-2,4-dione derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the rationale behind experimental choices, ensuring a robust and reproducible scientific narrative.

Introduction: The Therapeutic Potential of Imidazolidine-2,4-diones

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their potential as anticancer, antidiabetic, and antimicrobial agents.[1][2][3][4] Their therapeutic effects are often attributed to their ability to interact with specific biological targets, such as protein kinases and phosphatases. For instance, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both crucial targets in cancer therapy.[5] Others have been investigated as inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B), a key regulator in insulin signaling pathways, making them promising candidates for the treatment of type 2 diabetes.[6][7]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns at the atomic level.[8][9][10][11] This approach is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries and the rational design of more potent and selective inhibitors.[10][11]

This guide will walk through a comparative docking study of selected imidazolidine-2,4-dione derivatives against a relevant protein target. We will delve into the intricacies of protocol validation, ligand and protein preparation, docking execution, and results interpretation, providing a self-validating framework for your own research endeavors.

Experimental Design & Rationale

A successful docking study hinges on a well-thought-out experimental design. The choices made at each step, from target selection to software parameters, directly impact the reliability of the results.

Target Selection: Epidermal Growth Factor Receptor (EGFR)

Given the established anticancer properties of many imidazolidine-2,4-dione derivatives, we will focus on the Epidermal Growth Factor Receptor (EGFR) as our protein target. EGFR is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a well-validated target for cancer therapy. For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with an inhibitor, available from the Protein Data Bank (PDB). Specifically, we will use the PDB ID: 1IEP , which features the approved anticancer drug imatinib.[12] Using a structure with a co-crystallized ligand is crucial for validating our docking protocol.

Ligand Selection

For our comparative study, we will select a few imidazolidine-2,4-dione derivatives with reported anti-cancer activity. Let's consider the following hypothetical, yet representative, derivatives for this guide:

  • Derivative A: A baseline imidazolidine-2,4-dione core.

  • Derivative B: A derivative with a 4-chlorophenyl substitution, a common moiety in kinase inhibitors.[5]

  • Derivative C: A derivative with a naphthalen-2-yl substitution, which has been shown to enhance potency through potential π–π stacking interactions.[5]

  • Imatinib: The co-crystallized ligand in 1IEP, which will be used for redocking and protocol validation.

Software Selection

A variety of molecular docking software is available, each with its own search algorithms and scoring functions.[13] For this guide, we will use AutoDock Vina , a widely used and freely available program known for its accuracy and speed.[12][14][15][16] For visualization and file preparation, we will employ MGLTools and PyMOL or Discovery Studio .[15]

Experimental Workflow

The overall workflow of our comparative docking study is depicted below. This systematic process ensures that each step is logically connected and contributes to the overall scientific integrity of the study.

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB_DL Download PDB Structure (1IEP) Receptor_Prep Receptor Preparation (Remove water, add polar hydrogens) PDB_DL->Receptor_Prep Grid_Box Define Grid Box Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Redocking Redock Co-crystallized Ligand (Imatinib) RMSD_Calc Calculate RMSD Redocking->RMSD_Calc Validation_Check RMSD < 2Å? RMSD_Calc->Validation_Check Validation_Check->Grid_Box Proceed if Validated Grid_Box->Docking_Run Binding_Energies Compare Binding Energies Docking_Run->Binding_Energies Interaction_Analysis Analyze Binding Interactions (H-bonds, hydrophobic, etc.) Binding_Energies->Interaction_Analysis Visualization Visualize Poses Interaction_Analysis->Visualization

Caption: Overall workflow for the comparative docking study.

Detailed Methodologies

Part 1: Receptor and Ligand Preparation

Rationale: Proper preparation of both the receptor and ligand files is a critical first step to ensure an accurate docking simulation. This involves cleaning the protein structure and generating low-energy 3D conformations of the ligands.

Protocol:

  • Receptor Preparation using MGLTools:

    • Download the PDB file for 1IEP.

    • Open the PDB file in MGLTools.[16]

    • Remove water molecules and any heteroatoms not relevant to the binding site.[14]

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[16]

    • Compute Gasteiger charges to account for electrostatic interactions.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structures of the imidazolidine-2,4-dione derivatives (A, B, and C) and imatinib using a chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures.[14]

    • Perform energy minimization on the 3D structures using a force field like MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand before docking.

    • Save the prepared ligands in the PDBQT format using MGLTools, which will also define the rotatable bonds.

Part 2: Docking Protocol Validation

Rationale: Before docking our candidate molecules, we must validate our docking protocol to ensure it can accurately reproduce the experimentally determined binding mode.[17][18][19][20] This is achieved by redocking the co-crystallized ligand (imatinib) into the binding site of EGFR and comparing the predicted pose to the crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.[17][20]

Protocol:

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the binding site and large enough to accommodate the ligands. For 1IEP, the grid box can be centered on the co-crystallized imatinib.

    • In AutoDock Tools, define the grid box dimensions (e.g., 20 x 20 x 20 Å) and center coordinates.[12]

  • Redocking Imatinib:

    • Use the prepared EGFR receptor (1IEP.pdbqt) and the prepared imatinib ligand (imatinib.pdbqt).

    • Run AutoDock Vina with a configuration file specifying the receptor, ligand, grid parameters, and output file name.

  • Calculate RMSD:

    • Superimpose the lowest energy pose of the redocked imatinib with the original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the two poses using a visualization tool like PyMOL or VMD.[20]

    • If the RMSD is < 2.0 Å, the docking protocol is considered validated.

Part 3: Comparative Docking of Imidazolidine-2,4-dione Derivatives

Rationale: With a validated protocol, we can now confidently dock our selected derivatives and compare their predicted binding affinities and interaction patterns.

Protocol:

  • Run Docking Simulations:

    • Using the same validated protocol (receptor file and grid parameters), run AutoDock Vina for each of the imidazolidine-2,4-dione derivatives (A, B, and C).

    • Set the exhaustiveness parameter, which controls the thoroughness of the search, to a suitable value (e.g., 8 or higher for more complex ligands).[12]

  • Analyze Binding Energies:

    • AutoDock Vina will generate an output file containing the binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Analyze Binding Interactions:

    • Visualize the lowest energy pose of each derivative in the EGFR binding site using PyMOL or Discovery Studio.

    • Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the surrounding amino acid residues.

Results and Discussion

The results of the comparative docking study can be summarized in a table for easy comparison.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Imatinib (redocked) -9.5Met341, Thr315, Cys357H-bonds, Hydrophobic
Derivative A -6.2Leu288, Val292Hydrophobic
Derivative B -7.8Met341, Leu288, Cys357H-bond, Hydrophobic
Derivative C -8.9Met341, Phe423, Leu288H-bond, π-π stacking, Hydrophobic

The docking results indicate that the substitutions on the imidazolidine-2,4-dione core significantly influence the binding affinity for the EGFR kinase domain. Derivative C, with the naphthalene moiety, shows the strongest predicted binding affinity among the derivatives, likely due to favorable π-π stacking interactions with a phenylalanine residue in the binding pocket, a phenomenon observed with potent inhibitors.[5] Derivative B, with the chlorophenyl group, also demonstrates a stronger predicted affinity than the unsubstituted Derivative A, highlighting the importance of this substitution for interacting with the receptor.

The interaction patterns can be visualized to further understand the structure-activity relationships.

G cluster_receptor EGFR Binding Site cluster_ligands Imidazolidine-2,4-dione Derivatives Met341 Met341 Hydrophobic Pocket Thr315 Thr315 H-bond Donor/Acceptor Phe423 Phe423 Aromatic Ring Leu288 Leu288 Hydrophobic Pocket Derivative_A {Derivative A | Core} Derivative_A->Leu288 Hydrophobic Derivative_B {Derivative B | 4-Chlorophenyl} Derivative_B->Met341 H-bond Derivative_B->Leu288 Hydrophobic Derivative_C {Derivative C | Naphthalene} Derivative_C->Met341 H-bond Derivative_C->Phe423 π-π stacking Derivative_C->Leu288 Hydrophobic

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1-phenylimidazolidine-2,4-dione Analogs

For Researchers, Scientists, and Drug Development Professionals The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged five-membered heterocyclic ring that is a cornerstone in medicinal chemistry. Its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged five-membered heterocyclic ring that is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 5-Methyl-1-phenylimidazolidine-2,4-dione analogs. By objectively comparing the performance of various structural modifications with supporting experimental data, this document aims to provide actionable insights for researchers engaged in the rational design of novel therapeutics based on this versatile scaffold.

The 5-Methyl-1-phenylimidazolidine-2,4-dione Core: A Foundation for Diverse Biological Activities

The 5-Methyl-1-phenylimidazolidine-2,4-dione core structure presents multiple sites for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic properties. The key positions for derivatization are the N-3 position of the hydantoin ring, the phenyl ring at the N-1 position, and the methyl group at the C-5 position. Understanding how substitutions at these sites impact biological activity is crucial for optimizing lead compounds.

Imidazolidine-2,4-dione derivatives are known to exhibit a range of biological activities, including anxiolytic, antimalarial, and antimicrobial effects.[1][2] The core structure's ability to form hydrogen bonds through its two N-H groups and two C=O groups plays a significant role in its interaction with biological targets.[3]

Comparative Analysis of Structural Modifications and Biological Activity

The following sections delve into the structure-activity relationships of various analogs, categorized by the site of modification.

Substitution on the Phenyl Ring at N-1

Modifications on the N-1 phenyl ring have been shown to significantly influence the biological activity of imidazolidine-2,4-dione derivatives. For instance, in the context of cannabinoid receptor 1 (CB1) inverse agonists/antagonists, substitutions on the phenyl rings at the N-1 and N-3 positions were found to be critical for affinity. Specifically, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione demonstrated high affinity for the human CB1 receptor.[4] This suggests that electron-withdrawing groups at the para position of the N-1 and N-3 phenyl rings enhance binding to this specific target.

In a different study focusing on α-glucosidase inhibition, the substitution pattern on a phenyl ring attached to the hydantoin core also played a crucial role. The exchange of methyl with methoxy and dioxole derivatives at positions 3 and 4 of the phenyl ring was a key determinant of the inhibitory activity.[5]

Substitution at the N-3 Position

The N-3 position of the imidazolidine-2,4-dione ring is another critical site for modification. As mentioned above, in the case of CB1 receptor antagonists, substitution at the N-3 position with a substituted phenyl group was essential for high affinity.[4] The synthesis of N-3 substituted imidazolidines is a common strategy to explore and optimize the biological activity of this class of compounds.[6]

Modifications at the C-5 Position

The substituents at the C-5 position of the imidazolidine-2,4-dione ring are pivotal in determining the pharmacological profile. The presence of both a methyl and a phenyl group at this position, as in the core topic of this guide, provides a specific stereochemical and electronic environment that can be fine-tuned.

For example, a series of 5-methyl-5-phenylimidazolidine-2,4-dione derivatives were investigated as Kv1.1/beta1 potassium channel disinactivators, highlighting the importance of this specific substitution pattern for this particular biological target.[7] The well-known anticonvulsant drug Phenytoin is a 5,5-diphenylimidazolidine-2,4-dione, underscoring the significance of aryl groups at the C-5 position for anticonvulsant activity.[8] The replacement of one of the phenyl groups with a methyl group, as in 5-methyl-5-phenylhydantoin, alters the lipophilicity and steric bulk at this position, which can lead to a change in the pharmacological profile.

A study on the antimicrobial potential of various imidazolidine-2,4-dione derivatives showed that the nature of the substituents at the C-5 position, whether alkyl, alkenyl, or aryl, influenced the antimicrobial activity.[9][10]

Tabular Summary of Structure-Activity Relationships

Due to the diverse biological targets and the varied nature of the reported data in the initial search, a single comprehensive table directly comparing a series of 5-Methyl-1-phenylimidazolidine-2,4-dione analogs with a single activity is not feasible from the provided results. However, the following table summarizes the general SAR trends observed for different classes of imidazolidine-2,4-dione derivatives based on the available literature.

Scaffold/Analog Class Modification Site(s) Observed Biological Activity Key SAR Findings Reference(s)
1,3,5-triphenylimidazolidine-2,4-dionesN-1 and N-3 phenyl ringsCB1 Cannabinoid Receptor Inverse Agonist/AntagonistElectron-withdrawing groups (Cl, Br) at the para position of the N-1 and N-3 phenyl rings enhance affinity.[4]
N-Substituted Hydantoin DerivativesPhenyl ring attached to the hydantoin coreα-Glucosidase InhibitionMethoxy and dioxole substitutions at positions 3 and 4 of the phenyl ring are important for activity.[5]
5,5-disubstituted hydantoinsC-5 position (alkyl, alkenyl, or aryl groups)Antimicrobial ActivityThe nature of the C-5 substituents influences the potency and spectrum of antimicrobial activity. Fused bicyclic hydantoins showed the highest inhibitory activity.[9][10]
5-methyl 5-phenylimidazolidine-2, 4-dione derivativesCore structureKv1.1/beta1 potassium channel disinactivatorThe specific 5-methyl-5-phenyl substitution is crucial for this activity.[7]

Experimental Protocols and Methodologies

A generalized workflow for the synthesis and evaluation of 5-Methyl-1-phenylimidazolidine-2,4-dione analogs is presented below. The specific details of the protocols can vary depending on the target compound and the biological assay.

General Synthesis of 5-substituted Imidazolidine-2,4-diones

The synthesis of 5-substituted imidazolidine-2,4-diones can be achieved through various methods, with the Bucherer-Bergs reaction being a common and efficient approach.[11][12]

Bucherer-Bergs Reaction for 5-Methyl-5-phenylhydantoin:

  • Reaction Setup: A mixture of acetophenone (the ketone precursor to the 5-phenyl group), sodium cyanide (or potassium cyanide), and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol and water.

  • Reaction Conditions: The reaction mixture is heated, often under reflux, for several hours. The temperature and reaction time are optimized for the specific substrate.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product often precipitates. The crude product is then collected by filtration.

  • Purification: The crude hydantoin is purified by recrystallization from a suitable solvent to yield the pure 5-methyl-5-phenylimidazolidine-2,4-dione.

Note: This is a generalized procedure. For specific analogs, the starting materials and reaction conditions would be modified accordingly.

Biological Evaluation

The biological evaluation of the synthesized analogs is dependent on the therapeutic target of interest. Below are generalized workflows for common biological assays.

Antimicrobial Activity Assay (Microdilution Method): [9][10]

  • Preparation of Test Compounds: The synthesized imidazolidine-2,4-dione derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Microorganism Culture: Strains of bacteria and/or fungi are cultured in appropriate growth media to a specific concentration.

  • Assay Plate Preparation: A 96-well microtiter plate is used. Serial dilutions of the test compounds are added to the wells containing the microbial culture.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganisms.

  • Determination of MIC and MMC: The Minimal Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth, is determined visually or by measuring absorbance. The Minimal Microbicidal Concentration (MMC) can be determined by sub-culturing from the wells with no visible growth onto fresh agar plates.

Visualizing Structure-Activity Relationships and Workflows

Key Sites for Modification on the Imidazolidine-2,4-dione Scaffold

SAR_Scaffold cluster_0 5-Methyl-1-phenylimidazolidine-2,4-dione Core cluster_1 Modification Sites & Impact on Activity Core Core N1 N-1 Phenyl Ring (Substitutions) Core->N1 Influences affinity for various receptors (e.g., CB1) N3 N-3 Position (Substitution) Core->N3 Critical for modulating potency and selectivity C5 C-5 Position (Group Modification) Core->C5 Determines steric and electronic properties, key for anticonvulsant and antimicrobial activity

Caption: Key modification sites on the 5-Methyl-1-phenylimidazolidine-2,4-dione scaffold.

(Note: The image in the DOT script is a placeholder. A proper chemical structure image would be rendered here.)

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR A Selection of Starting Materials B Chemical Synthesis (e.g., Bucherer-Bergs) A->B C Purification (e.g., Recrystallization) B->C D Structural Confirmation (NMR, MS, IR) C->D E In Vitro Screening (e.g., Enzyme Assays, Antimicrobial Assays) D->E F Determination of Potency (IC50, MIC) E->F G Data Compilation & Comparison F->G H Structure-Activity Relationship Analysis G->H H->A Iterative Design I Lead Compound Identification/Optimization H->I

Caption: General workflow for the synthesis and SAR evaluation of imidazolidine-2,4-dione analogs.

Conclusion and Future Directions

The 5-Methyl-1-phenylimidazolidine-2,4-dione scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the N-1, N-3, and C-5 positions can significantly modulate the biological activity of these compounds. The insights gathered from comparing different analogs provide a rational basis for the design of future derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on generating more comprehensive and directly comparable datasets for specific biological targets. The exploration of novel substitutions and the use of computational modeling techniques, such as molecular docking, can further aid in the design of next-generation imidazolidine-2,4-dione-based drugs.

References

  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10.
  • Gomha, S. M., et al. (2017). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 82(1), 1-13.
  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(4), 1455-1465.
  • Abou-Gharbia, M., et al. (2006). Synthesis and structure-activity relationships of a series of 5-methyl 5-phenylimidazolidine-2, 4-dione derivatives as a Kv1. 1/beta 1 potassium channel disinactivator. Bioorganic & Medicinal Chemistry Letters, 16(17), 4599-4603.
  • Kumar, R. S., et al. (2013). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 9(3), 153-161.
  • Kumar, R. S., et al. (2013).
  • Gomha, S. M., et al. (2017). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
  • Al-Masoudi, N. A., et al. (2019). ONE-POT SYNTHESIS, PHARMACOLOGICAL EVALUATION, DOCKING STUDY, AND DFT CALCULATIONS FOR SELECTED IMIDAZOLIDINE-2,4-DIONES. Science Journal of University of Zakho, 7(3), 62-69.
  • Reyes-Melo, F. D., et al. (2012).
  • de la Torre, M. C., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
  • Biltz, H. (1908). Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393.
  • Petrova, T., et al. (2018).
  • Taha, M., et al. (2020). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. ChemistrySelect, 5(10), 3045-3053.

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